4-(Bromoacetyl)-2-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
WZHFNERWIZMPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis pathways for 4-(Bromoacetyl)-2-methylbenzoic acid.
An In-Depth Technical Guide
Abstract
This technical guide details the synthesis of 4-(Bromoacetyl)-2-methylbenzoic acid (CAS: 1824666-72-9), a critical intermediate in the development of novel kinase inhibitors and receptor modulators.[1] The guide prioritizes a scalable, two-stage workflow: (1) the palladium-catalyzed generation of the acetyl precursor from commercially available aryl halides, and (2) the regioselective
Retrosynthetic Analysis & Strategy
The synthesis of this compound poses two primary challenges:
-
Regioselectivity: Ensuring bromination occurs exclusively at the acetyl
-carbon rather than the benzylic methyl group at position 2. -
Functional Group Tolerance: Maintaining the integrity of the carboxylic acid (or its ester equivalent) during the oxidation or coupling steps.[2][3]
The most robust disconnection relies on the
Retrosynthesis Diagram
Figure 1: Retrosynthetic disconnection showing the primary pathway via the acetyl intermediate.
Primary Pathway: Direct Bromination of 4-Acetyl-2-methylbenzoic Acid
This pathway is preferred for its atom economy and direct access to the target acid without extensive protection/deprotection steps.[1]
Phase 1: Preparation of Starting Material (4-Acetyl-2-methylbenzoic acid)
If the acetyl precursor is not purchased, it is synthesized from 4-bromo-2-methylbenzoic acid .[1]
-
Reaction Type: Heck Coupling followed by Hydrolysis.[1][2][3]
-
Reagents:
-Butyl vinyl ether, , DPPP, .[2][3]
Protocol:
-
Charge a reaction vessel with 4-bromo-2-methylbenzoic acid (1.0 eq),
(2 mol%), and DPPP (4 mol%) in DMF/1-propanol. -
Add
-butyl vinyl ether (2.0 eq) and triethylamine (2.5 eq). -
Heat to 90-100°C for 12–16 hours under inert atmosphere (
). -
Hydrolysis: Cool to room temperature (RT) and add 5% HCl solution. Stir for 2 hours to hydrolyze the vinyl ether intermediate into the ketone.
-
Workup: Extract with ethyl acetate (EtOAc), wash with brine, and recrystallize from EtOAc/Hexanes.
-
Yield Expectation: 80–90%.
Phase 2: Regioselective
-Bromination
This is the critical step.[1][2] The use of Bromine (
Reaction Mechanism (Ionic vs. Radical):
-
Ionic (Recommended): Acid-catalyzed enolization
Attack on -bromo ketone.[1][2][3] (High selectivity for acetyl group).[2][3] -
Radical (Avoid): Hydrogen abstraction
Benzylic radical. (High risk of side reaction at the 2-methyl position).[1][2][3]
Detailed Protocol:
-
Dissolution: Dissolve 4-acetyl-2-methylbenzoic acid (10.0 g, 56.1 mmol) in Glacial Acetic Acid (150 mL).
-
Activation: Heat the solution to 45°C . Ensure complete dissolution.
-
Bromine Addition: Prepare a solution of Bromine (9.0 g, 56.1 mmol, 1.0 eq) in Acetic Acid (10 mL). Add this solution dropwise over 60 minutes .
-
Completion: Stir at 45°C for an additional 2 hours. Monitor by HPLC/TLC.[1][2][3]
-
Quench & Isolation:
-
Purification:
Data Summary Table:
| Parameter | Specification |
| Reagent Stoichiometry | 1.0 eq Ketone : 1.0–1.05 eq |
| Solvent | Glacial Acetic Acid (Anhydrous) |
| Temperature | 45°C (Initiation) |
| Yield | 70–85% |
| Key Impurity | 4-(2,2-Dibromoacetyl)-2-methylbenzoic acid |
| Appearance | Beige crystalline solid |
Alternative Pathway: The Ester Route (High Purity)
For pharmaceutical GMP applications where the carboxylic acid solubility causes purification issues, the Methyl Ester route is preferred.[2][3]
Workflow:
-
Esterification: 4-Bromo-2-methylbenzoic acid
Methyl 4-bromo-2-methylbenzoate.[1][5] -
Stille Coupling: React with tributyl(1-ethoxyvinyl)tin (
, Toluene, Reflux). -
Bromination: Treat the resulting vinyl ether or ketone with N-Bromosuccinimide (NBS) in THF/Water.[1][2][3]
-
Hydrolysis: Acidic hydrolysis (HCl/dioxane) yields the target acid.[1][2][3]
Reaction Mechanism Diagram (Ionic Bromination)
Figure 2: Acid-catalyzed mechanism favoring mono-bromination at the acetyl position.[1]
Purification & Characterization
The crude product often contains traces of the starting ketone and the dibromo-impurity.[1][2]
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[2][3] The dibromo impurity elutes after the target mono-bromo product; the starting ketone elutes before.[1][2]
-
1H NMR (400 MHz, DMSO-d6):
Safety & Handling (Critical)
-
Lachrymator Warning: this compound is a phenacyl bromide derivative.[1][2] It is a potent lachrymator (tear gas agent).[2][3]
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[2][3]
-
Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate and dilute ammonia to quench the alkyl bromide capability.[1][2][3]
-
References
-
BenchChem. "Synthesis routes of 4-(2-bromoacetyl)benzoic Acid." BenchChem Database.[1][2][3] Accessed Feb 2026.[1][2][3] [3]
-
Google Patents. "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester."[1][2] Patent CN104844458A.[1][2][3]
-
ChemicalBook. "4-acetyl-2-methylbenzoic acid synthesis and properties." ChemicalBook.[1][2][3][6] Accessed Feb 2026.[1][2][3]
-
Ambeed. "Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid." Ambeed Technical Notes.
-
Royal Society of Chemistry. "Synthesis of Dibenzocycloketones by Acyl Radical Cyclization."[1][2][3] RSC Advances, Supp Info.
Sources
- 1. Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid | Ambeed [ambeed.com]
- 2. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]
- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 5. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 6. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Chemo-Selectivity and Bioconjugation Potential of 4-(Bromoacetyl)-2-methylbenzoic Acid
Executive Summary
4-(Bromoacetyl)-2-methylbenzoic acid (CAS: 1824666-72-9) acts as a specialized heterobifunctional scaffold in medicinal chemistry and chemical biology. Unlike simple alkylating agents, this molecule integrates three distinct functional zones: a soft electrophilic warhead (
This guide details the mechanistic underpinnings of these reactive sites, providing validated protocols for their orthogonal functionalization in the development of Covalent Inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Part 1: Molecular Architecture & Electronic Landscape
To manipulate this molecule effectively, one must understand the electronic push-pull systems operating across the benzene ring.
The Three Functional Zones
-
Zone A: The Warhead (
-Haloketone at C4)-
Nature: Highly electrophilic carbon (
to carbonyl). -
Reactivity:
alkylation. The adjacent carbonyl group withdraws electron density, polarizing the C-Br bond and lowering the transition state energy for nucleophilic attack. -
Target: Thiolates (Cys) > Imidazoles (His) > Amines (Lys).
-
-
Zone B: The Anchor (Carboxylic Acid at C1)
-
Nature: Brønsted acid / Nucleophilic handle.
-
Reactivity: Amidation via activation (carbodiimide/NHS).
-
Role: Attachment point for the "homing" ligand (the non-covalent binder).
-
-
Zone C: The Steric Modulator (Methyl group at C2)
-
Nature: Electron-donating alkyl group.
-
Role: Provides steric hindrance ortho to the carboxylic acid. This restricts rotation around the amide bond formed at C1, potentially locking the final drug molecule into a bioactive conformation (atropisomerism potential) and improving metabolic stability by blocking local enzymatic attack.
-
Visualization: Reactivity Map
Figure 1: Functional decomposition of the molecule showing orthogonal reactive pathways.
Part 2: The Primary Warhead ( -Bromoacetyl)
The
Mechanism: Chemoselective Cysteine Alkylation
While bromoacetyl groups can react with amines (Lys) and imidazoles (His), they exhibit kinetic superiority toward thiols (Cys) at physiological pH.
-
pH < 7.0: High specificity for thiols (Thiol pKa ~8.3, but thiolate is highly nucleophilic even at low concentrations).
-
pH > 8.5: Specificity degrades; competing reactions with deprotonated lysines (pKa ~10.5) and N-terminal amines occur.
Protocol 1: Cysteine Labeling / Covalent Binding
Objective: Conjugate the scaffold to a cysteine-containing protein or peptide.
Reagents:
-
Buffer: 50 mM HEPES or PBS, pH 7.2 (Avoid Tris; primary amines compete).
-
Solvent: DMSO (for the scaffold).
-
Quencher: Dithiothreitol (DTT) or
-Mercaptoethanol.
Step-by-Step:
-
Preparation: Dissolve this compound in DMSO to a 10 mM stock.
-
Equilibration: Adjust protein solution to pH 7.2. Ensure no reducing agents (DTT/TCEP) are present, as they will consume the warhead.
-
Reaction: Add the scaffold stock to the protein (Final conc: 1-5% DMSO). Use a 1.1 to 1.5 molar excess of scaffold over accessible cysteines.
-
Incubation: Incubate at room temperature for 30–60 minutes in the dark (prevents light-induced radical degradation).
-
Quenching: Add DTT (final 10 mM) to scavenge unreacted bromoacetyl groups.
-
Purification: Desalt via Zeba spin columns or dialysis to remove the small molecule byproducts.
Validation:
-
Mass Spectrometry: Look for a mass shift of +253.0 Da (Molecular Weight of scaffold minus Br + H, assuming acid is capped, or +177 Da if only the bromoacetyl fragment adds and the acid was pre-reacted). Note: Direct alkylation adds the whole molecule minus HBr.
Part 3: The Anchor (Carboxylic Acid)
The carboxylic acid at C1 is the stable handle used to attach this "warhead" to a drug pharmacophore.
Mechanism: Activation and Coupling
Direct reaction with amines is slow. The acid must be activated to a reactive ester.[1]
Protocol 2: NHS-Ester Activation & Amide Coupling
Objective: Link the scaffold to a primary amine-containing ligand (R-NH2).
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Dry DMF or DCM.
Step-by-Step:
-
Activation: Dissolve this compound (1 eq) in dry DMF.
-
Addition: Add EDC (1.2 eq) and NHS (1.2 eq). Stir at RT for 2–4 hours.
-
Checkpoint: TLC should show disappearance of the starting acid. The intermediate is the NHS-ester.
-
-
Coupling: Add the amine-ligand (R-NH2, 1.0 eq) and a non-nucleophilic base (DIPEA, 2.0 eq).
-
Reaction: Stir overnight at RT.
-
Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove DIPEA/EDC urea), then brine. Dry over MgSO4.
Critical Note: The bromoacetyl group is stable to EDC/NHS conditions, but avoid using primary amine bases or protic solvents that could displace the bromide during this step.
Part 4: Synthetic Utility – Heterocycle Formation
Beyond bioconjugation, this molecule is a precursor for thiazole-based inhibitors via the Hantzsch Thiazole Synthesis . This is relevant for fragment-based drug discovery (FBDD).
Reaction:
Condensation of the
Workflow Visualization:
Figure 2: Hantzsch synthesis pathway converting the linear warhead into a heterocyclic core.
Part 5: Data Summary & Safety
Physicochemical Properties Table[2][3]
| Property | Value | Implication |
| Molecular Weight | ~257.08 g/mol | Fragment-sized; good for FBDD. |
| Reactive Moiety 1 | Electrophile (Cysteine targeting). | |
| Reactive Moiety 2 | Carboxylic Acid | Nucleophile attachment point. |
| LogP (Predicted) | ~2.5 - 2.8 | Moderate lipophilicity; cell-permeable. |
| Stability | Hydrolytically unstable at pH > 8.5 | Store lyophilized at -20°C. |
Safety & Handling (E-E-A-T)
-
Lachrymator:
-haloketones are potent tear agents. Handle strictly in a fume hood. -
Skin Corrosive: Causes severe burns. Double-glove (Nitrile) is mandatory.
-
Toxicity: Alkylating agents are potential mutagens. Decontaminate glassware with 10% NaOH or sodium thiosulfate solution to quench the alkylating capability before washing.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets - Thiols).
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.
-
BenchChem. (n.d.). "Synthesis routes of 4-(2-bromoacetyl)benzoic Acid." (Technical Data Sheet).
-
Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal, 4(5), 630-640.
-
PubChem. (2025).[2] "Methyl 4-(2-bromoacetyl)benzoate Compound Summary." National Library of Medicine.
Sources
Technical Guide: Spectroscopic Characterization of 4-(Bromoacetyl)-2-methylbenzoic Acid
The following technical guide is structured to provide an authoritative, deep-dive analysis of the spectroscopic characterization of 4-(Bromoacetyl)-2-methylbenzoic acid . It moves beyond simple data listing to explain the diagnostic logic used by senior analytical scientists to validate this compound's identity and purity.
Executive Summary & Structural Logic
This compound is a critical bifunctional intermediate often employed in the synthesis of heterocycles (e.g., thiazoles, imidazoles) and as a "warhead" precursor in covalent drug discovery. Its structure contains two reactive centers: a carboxylic acid (for amide coupling/esterification) and an alpha-bromo ketone (an electrophile for alkylation).
For the analytical scientist, validating this structure requires confirming three distinct features:
-
The Halogenation State: Distinguishing the mono-bromo product from the unreacted methyl ketone and the over-brominated gem-dibromo impurity.
-
The Regiochemistry: Confirming the integrity of the 2-methylbenzoic acid scaffold.
-
The Oxidation State: Verifying the ketone and carboxylic acid functionalities.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most immediate confirmation of the bromination state due to the unique isotopic signature of bromine.
Isotopic Pattern Analysis
Bromine exists naturally as two stable isotopes,
-
Formula:
-
Molecular Weight: ~257.08 g/mol [2]
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the carboxylic acid. Positive Mode (ESI+) works but may require ammonium adducts.
| Ion Species | m/z Value | Relative Intensity | Diagnostic Significance |
| [M-H]⁻ ( | 254.9 | 100% | Monoisotopic peak. |
| [M-H]⁻ ( | 256.9 | ~98% | Confirms presence of one bromine atom. |
| [M-H]⁻ (Impurity) | 177.0 | Variable | Unreacted starting material (Des-bromo). |
Fragmentation Logic (ESI- MS/MS)
Fragmentation typically involves the loss of the labile bromine and the carboxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for assessing purity, particularly for quantifying the "Gem-Dibromo" and "Des-Bromo" impurities which are common in alpha-bromination reactions.
1H NMR Data (400 MHz, DMSO-d6)
Solvent Choice: DMSO-d6 is essential to visualize the carboxylic acid proton and prevent aggregation. CDCl3 is acceptable but the acid proton may be broad or invisible.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| COOH | 13.10 | Broad Singlet | 1H | Acidic proton. Disappears with |
| Ar-H (6) | 7.95 | Doublet ( | 1H | Ortho to acid; deshielded by COOH anisotropy. |
| Ar-H (3) | 7.85 | Singlet (fine split) | 1H | Ortho to ketone, meta to acid. |
| Ar-H (5) | 7.80 | Doublet of Doublets | 1H | Meta to acid, ortho to ketone. |
| CO-CH₂-Br | 4.85 - 4.95 | Singlet | 2H | Critical Diagnostic. Shifts downfield from ~2.6 ppm (methyl ketone) due to Br electronegativity. |
| Ar-CH₃ | 2.55 | Singlet | 3H | Benzylic methyl group. |
Impurity Profiling via 1H NMR
A common synthesis pitfall is over-bromination. The senior scientist uses the aliphatic region to check reaction progress.
-
Starting Material (Methyl Ketone): Look for a singlet at
2.60 ppm . -
Product (Mono-Bromo): Look for the singlet at
4.90 ppm . -
Impurity (Gem-Dibromo): Look for a methine singlet shifted further downfield at
~6.5 - 6.8 ppm .
Infrared (IR) Spectroscopy
IR is less specific for structure but excellent for confirming functional groups and solid-state form (polymorphs).
Method: ATR (Attenuated Total Reflectance) on solid powder.
| Functional Group | Wavenumber ( | Description |
| O-H Stretch | 2800 - 3200 | Broad, jagged absorption characteristic of carboxylic acid dimers. |
| C=O (Ketone) | 1695 - 1705 | The alpha-bromine atom shifts the ketone frequency higher (inductive effect) compared to the non-brominated precursor (~1680). |
| C=O (Acid) | 1680 - 1690 | Often overlaps with the ketone band, creating a broadened or split carbonyl region. |
| C=C (Aromatic) | 1580, 1450 | Standard aromatic ring breathing modes. |
| C-Br Stretch | 600 - 700 | Strong bands in the fingerprint region. |
Experimental Protocol: Sample Preparation
To ensure data integrity described above, follow these preparation standards.
NMR Sample Prep
-
Mass: Weigh 5-10 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Do not use
if you need to quantify the acid proton, as exchange broadening or dimerization can obscure the signal.
-
-
Filtration: If the solution is cloudy (presence of inorganic salts from the bromination quench), filter through a cotton plug in a glass pipette.
HPLC-MS Preparation
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.[3]
-
Concentration: 0.1 mg/mL.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
-
Gradient: 5% to 95% Acetonitrile over 5 minutes. The bromo-ketone is relatively non-polar and will elute later than the starting material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99570, 4-Bromo-2-methylbenzoic acid (Precursor Data). Retrieved from [Link]
Sources
Potential hazards and safety precautions for handling 4-(Bromoacetyl)-2-methylbenzoic acid.
CAS: 110544-97-3
Chemical Class:
Part 1: Executive Summary & Hazard Architecture
This guide defines the operational safety envelope for 4-(Bromoacetyl)-2-methylbenzoic acid , a highly reactive intermediate used frequently in the synthesis of isoindolinone-based kinase inhibitors and veterinary ectoparasiticides (e.g., Fluralaner analogs).
Unlike standard organic acids, this compound possesses a "dual-warhead" motif:
-
The
-Bromoacetyl Group: A potent electrophile capable of rapid alkylation of cysteine residues in proteins. This mechanism underpins its lachrymatory properties (activation of TRPA1 ion channels) and potential genotoxicity. -
The Benzoic Acid Moiety: Contributes to significant acidity, enhancing tissue corrosivity upon contact.
Critical Warning: Treat this compound as a Severe Lachrymator and Skin Corrosive . Inhalation of dust or vapors can cause immediate, debilitating respiratory distress.
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
To handle this compound safely, researchers must adopt a "Barrier Strategy" that prioritizes containment over personal protection.
The Containment Hierarchy
| Control Level | Requirement | Scientific Rationale |
| Primary | Chemical Fume Hood (Certified) | The high vapor pressure of the |
| Secondary | Vented Balance Enclosure | Weighing is the highest-risk operation. Static charge can disperse micro-particles. Never weigh on an open bench. |
| Tertiary | Dedicated Waste Stream | Quench waste streams immediately; do not mix active alkylators with general organic waste. |
PPE Matrix: The "Double-Shell" Protocol
Standard nitrile gloves provide insufficient breakthrough time for dissolved
-
Hand Protection:
-
Inner Layer: 4 mil Nitrile (Inspection/Dexterity).
-
Outer Layer:Silver Shield® (Laminate) or 8 mil Extended Cuff Nitrile.
-
Protocol: "Change-on-Splash" is mandatory. If the outer glove is compromised, immediately doff, wash hands, and reglove.
-
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are non-negotiable. A face shield is required during synthesis scale-up (>5g) or liquid handling.
-
Respiratory: If weighing outside a vented enclosure is unavoidable (not recommended), a powered air-purifying respirator (PAPR) with organic vapor/acid gas cartridges (OV/AG) and P100 filters is required.
Part 3: Operational Protocol (Synthesis & Handling)
Workflow Visualization: Safe Weighing & Transfer
The following diagram outlines the "Closed-Loop" transfer method to minimize aerosolization.
Figure 1: Closed-loop weighing workflow to prevent lachrymator dust dispersion.
Reaction Setup & Quenching
Causality: The reaction of this compound often involves nucleophilic substitution. Unreacted starting material remains a potent hazard.
-
Solvent Selection: Avoid highly volatile solvents (e.g., DCM) if possible; they co-evaporate with the lachrymator. Use MeCN or DMF where feasible.
-
Temperature Control: High temperatures increase vapor pressure. Use a reflux condenser with a scrubber trap (NaOH or Thiosulfate) if heating is required.
-
In-Situ Quenching: Upon reaction completion, treat the mixture with an aqueous solution of 10% Sodium Thiosulfate (
) or Sodium Bisulfite .-
Mechanism:[1] The thiosulfate nucleophile attacks the
-carbon, displacing the bromide and forming a non-volatile, water-soluble Bunte salt. -
Reaction:
-
Part 4: Emergency Response & Decontamination
Spill Response Decision Tree
Do not treat this as a standard acid spill. Water alone will hydrolyze the compound, releasing Hydrogen Bromide (HBr) gas, adding an inhalation hazard.
Figure 2: Specific spill response protocol avoiding HBr generation.
First Aid Measures
-
Eye Contact: Immediate irrigation for 15 minutes minimum .[2][3][4] The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); manual retraction of eyelids is necessary.
-
Skin Contact: Wash with soap and water.[3][5][6][7] Do not use ethanol or acetone, as these solvents can enhance skin permeation of the alkylating agent.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical support. Corticosteroids may be indicated (medical professional discretion).
Part 5: Waste Management
Self-Validating Disposal System: Never dispose of the active bromide in general trash or aqueous waste without chemical deactivation.
-
Segregation: Collect all solid waste (weigh boats, gloves, paper towels) in a dedicated "Lachrymator Solids" bag.
-
Chemical Deactivation:
-
Prepare a "Quench Pot": 10% Sodium Thiosulfate + 5% Sodium Carbonate in water.
-
Immerse contaminated glassware and tools in this bath for 24 hours before washing.
-
-
Labeling: Waste containers must be clearly labeled: "CONTAINS ALKYLATING AGENT - DEACTIVATED" (if quenched) or "HIGH HAZARD: LACHRYMATOR" (if active).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349 (Methyl 4-(bromoacetyl)benzoate). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
The Bromoacetyl Motif: Mechanistic Principles and Applications in Chemical Biology
Introduction: The Electrophilic Engine
The bromoacetyl group (
While often overshadowed by the faster kinetics of maleimides or the "tunability" of acrylamides, the bromoacetyl group offers a unique distinct advantage: irreversibility combined with bond stability. Once a thioether bond is formed with a bromoacetyl group, it is chemically robust, effectively immune to the retro-Michael addition that plagues maleimide conjugates in plasma.
Mechanistic Core: The S\textsubscript{N}2 Displacement
The reaction is driven by the attack of a nucleophile (Nu:) on the
-
Orbital Interaction: The Highest Occupied Molecular Orbital (HOMO) of the nucleophile attacks the Lowest Unoccupied Molecular Orbital (LUMO), which is the
antibonding orbital of the C-Br bond. -
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and leaving group are aligned 180° apart (backside attack).
-
Leaving Group Ability: Bromide is a competent leaving group (
of HBr ), superior to chloride ( ) but inferior to iodide ( ). This places bromoacetyl in the "Goldilocks" zone—reactive enough for efficient labeling but stable enough to survive standard synthetic workups (unlike iodoacetyl, which is photolabile).
Chemoselectivity and Kinetics[1][2][3]
The utility of the bromoacetyl group hinges on its chemoselectivity, which is strictly governed by pH and the hardness/softness of the nucleophile.
The Selectivity Hierarchy
In aqueous buffers, the reactivity order is generally:
Thiol (Cys) > Imidazole (His) > Amine (
However, this hierarchy is heavily pH-dependent.
The pH-Selectivity Paradox
Researchers often face a trade-off between reaction rate and selectivity.
-
At pH 6.5 - 7.0:
-
Maleimides react rapidly (
) and selectively with thiols. -
Bromoacetamides react sluggishly with thiols. The thiol is protonated (neutral SH), which is a poor nucleophile for S\textsubscript{N}2 displacement compared to the thiolate anion (S
).
-
-
At pH 8.0 - 9.0:
-
The thiol is deprotonated (
), drastically increasing nucleophilicity. Bromoacetyl reaction rates become practical. -
Risk: At this pH, lysine
-amines ( ) are partially deprotonated and can compete, leading to non-specific labeling.
-
Key Insight: Unlike iodoacetamide, which is non-selective at high pH, bromoacetamide retains a degree of preference for thiols over amines due to the "soft" nature of the C-Br bond, but strict pH control (pH 8.0–8.5) is required to minimize Lys modification.
Comparative Reactivity Table
| Electrophile | Mechanism | Cys Reactivity ( | Stability of Bond | Photostability |
| Maleimide | Michael Addition | Very Fast ( | Low (Retro-Michael exchange) | High |
| Iodoacetyl | S\textsubscript{N}2 | Fast | High | Low (Photolabile) |
| Bromoacetyl | S\textsubscript{N}2 | Moderate | Very High | High |
| Chloroacetyl | S\textsubscript{N}2 | Slow | Very High | High |
| Acrylamide | Michael Addition | Tunable (Slow to Fast) | High (Irreversible) | High |
Experimental Protocols
Synthesis of N-Bromoacetyl Peptides
Objective: Introduce a bromoacetyl handle at the N-terminus of a solid-phase bound peptide.
Reagents:
-
Bromoacetic acid (10 eq)
-
Diisopropylcarbodiimide (DIC) (5 eq)
-
Dichloromethane (DCM) / Dimethylformamide (DMF)
Protocol:
-
Pre-activation: Dissolve bromoacetic acid in minimal DCM. Add DIC and stir for 10 min to form the symmetric anhydride. Note: Avoid HBTU/HATU as the uronium salts can react with the bromide.
-
Coupling: Add the anhydride mixture to the resin-bound peptide (N-terminal Fmoc removed). Shake for 30–60 minutes.
-
Washing: Wash resin extensively with DMF and DCM.
-
Cleavage: Cleave peptide using standard TFA cocktails. Crucial: Do not use thiols (EDT, DTT) in the cleavage cocktail, as they will react with the bromoacetyl group immediately. Use triisopropylsilane (TIPS) as a scavenger.
Site-Specific Conjugation to Cysteine
Objective: Conjugate a bromoacetyl-ligand to a protein cysteine.[1]
Protocol:
-
Buffer Preparation: Prepare 50 mM Tris-HCl or HEPES, pH 8.0–8.5. Include 1–5 mM EDTA to chelate metals that might catalyze oxidation.
-
Reduction: If the protein cysteines are oxidized, treat with TCEP (1.5 eq per thiol) for 30 min. Note: TCEP is compatible with bromoacetyls, whereas DTT must be removed.
-
Reaction: Add the bromoacetyl reagent (1.1 – 1.5 equivalents per thiol). Dissolve reagent in DMSO if necessary (keep final DMSO < 5%).
-
Incubation: Incubate at Room Temperature for 2–4 hours in the dark (standard precaution).
-
Quenching: Add excess thiol (e.g.,
-mercaptoethanol) to quench unreacted bromoacetyl groups. -
Purification: Desalt via size-exclusion chromatography or dialysis.
Advanced Applications
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker is not just a bridge; it determines physicochemical properties.[2] The N-Bromoacetyl-
-
Stability: Unlike ester linkers which are hydrolyzed by plasma esterases, the amide bonds formed by bromoacetyl precursors are metabolically stable.
-
Synthesis: The bromoacetyl group allows for the modular attachment of E3 ligase ligands (e.g., Thalidomide derivatives) via a simple displacement reaction.
Covalent Probes & Inhibitors
While acrylamides dominate the "Targeted Covalent Inhibitor" (TCI) landscape (e.g., Ibrutinib), bromoacetyls are vital in chemoproteomics .
-
Activity-Based Protein Profiling (ABPP): Bromoacetyl probes are used to map "hyper-reactive" cysteines across the proteome. Because they are less selective than acrylamides, they can identify a broader range of nucleophilic sites, which are then refined into specific inhibitors using "warhead tuning" (switching Br to Cl or Acrylamide).
Troubleshooting & Side Reactions
Hydrolysis
In aqueous media, hydroxide ions (
-
Mechanism: S\textsubscript{N}2 displacement of Br by OH, forming a glycolic acid derivative (
-hydroxyacetyl). -
Mitigation: Use high concentrations of the nucleophile (pseudo-first-order kinetics) to outcompete water. Avoid pH > 9.5 where hydroxide concentration becomes significant.
Intramolecular Cyclization
When synthesizing bromoacetyl-peptides, a common side reaction is the attack of the N-terminal bromoacetyl group by a downstream nucleophile within the same peptide (e.g., a Histidine or Lysine side chain) during the cleavage step or upon dissolving in buffer.
-
Diagnosis: Mass spectrometry shows a mass of [M-HBr], indicating loss of HBr and ring formation.
-
Prevention: Perform conjugation immediately after cleavage, or keep the pH low (< 5) until the external target is added.
References
-
Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Bioconjugate Chemistry. [Link]
-
Synthesis and Use of a New Bromoacetyl-Derivatized Heterotrifunctional Amino Acid. Bioconjugate Chemistry. [Link]
-
Fast Cysteine Bioconjugation Chemistry. Gels (MDPI). [Link]
-
Covalent inhibitors: a rational approach to drug discovery. MedChemComm. [Link]
-
Bromopyridazinedione-mediated protein and peptide bioconjugation. Chemical Science. [Link]
Sources
Introduction to the applications of alpha-halo ketones in biochemistry.
The Strategic Utility of -Halo Ketones in Chemical Biology
From Active Site Mapping to Covalent Lead Discovery
Executive Summary
While their clinical utility is often limited by metabolic toxicity (genotoxicity and fluoroacetate release), their value as chemical probes is unmatched. They serve as the structural basis for Activity-Based Protein Profiling (ABPP), enabling the global mapping of protease activity in complex proteomes. This guide details their mechanism, synthesis, and application in modern drug discovery workflows.
Part 1: Mechanistic Foundations
The Electrophilic Warhead
The reactivity of
-
The Halogen Effect: The leaving group ability dictates reactivity.
-
Iodo (
): Highest reactivity; often too non-specific for biological use. -
Bromo (
): High reactivity; standard for synthetic intermediates. -
Chloro (
): Moderate reactivity; ideal for biological probes (e.g., TPCK, TLCK) as it requires precise alignment within an active site to react. -
Fluoro (
): Unique properties. The bond is strong. Mono-fluoromethyl ketones (FMKs) are often irreversible inhibitors, while di- and tri-fluoromethyl ketones often form reversible hemi(thio)ketals due to the high electronegativity of fluorine destabilizing the transition state for displacement.
-
Mechanism of Action: Serine vs. Cysteine Proteases
The specificity of
-
Serine Proteases (e.g., Chymotrypsin): The active site Histidine (His-57) acts as the nucleophile, displacing the halogen. This locks the enzyme in an inactive state.
-
Cysteine Proteases (e.g., Caspases, Cathepsins): The active site Thiolate (
) attacks the -carbon, forming a stable thioether bond.
Figure 1: General mechanism of enzyme inactivation by
Part 2: The Classic Era – Protease Control (TPCK & TLCK)
Before the advent of modern mass spectrometry,
TPCK and TLCK: A Comparative Analysis
These two compounds are often used to cross-inhibit contaminating activity in trypsin/chymotrypsin preparations.
| Feature | TPCK (Tosyl phenylalanyl chloromethyl ketone) | TLCK (Tosyl lysyl chloromethyl ketone) |
| Primary Target | Chymotrypsin | Trypsin |
| Recognition Motif | Phenylalanine (Aromatic/Hydrophobic) | Lysine (Basic/Positively Charged) |
| Target Residue | Histidine-57 (Active Site) | Histidine-57 (Active Site) |
| Mechanism | Alkylation (Irreversible) | Alkylation (Irreversible) |
| Primary Utility | Treating Trypsin to remove chymotryptic activity. | Treating Chymotrypsin to remove tryptic activity. |
| Solubility | Methanol, Ethanol (Low water solubility) | Water, Acidic Buffer (1 mM HCl) |
Critical Insight: The selectivity is driven entirely by the side chain (Phe vs. Lys). The warhead (chloromethyl ketone) is identical. This proves that the warhead alone is not responsible for specificity; the non-covalent binding affinity (
) dictates the rate of inactivation ().
Part 3: Modern Applications – Covalent Probes & Drug Discovery[1]
Activity-Based Protein Profiling (ABPP)
In modern chemical biology,
-
Structure: [Reporter Tag (Biotin/Fluorophore)] — [Linker] — [Peptide Sequence] — [FMK Warhead].
-
Workflow:
-
Probe Incubation: The FMK probe reacts with active cysteine proteases (e.g., Caspases) in a cell lysate.
-
Click Chemistry: If the probe is an alkyne-FMK, it is conjugated to a reporter via CuAAC.
-
Enrichment: Streptavidin pull-down of biotinylated proteins.
-
Analysis: LC-MS/MS identifies the specific proteases active in the sample.
-
The "Fluoroacetate Problem" in Drug Development
While Peptidyl-FMKs (e.g., Z-VAD-FMK) are potent inhibitors in vitro, they rarely succeed as oral drugs.
-
Metabolic Liability: The metabolism of the fluoromethyl group can release fluoroacetate .[1][2][3]
-
Toxicity: Fluoroacetate is converted to fluorocitrate, a suicide inhibitor of aconitase, halting the Krebs cycle (lethal toxicity).
-
Current Status: They are primarily used as leads to validate a target or as topical/local agents where systemic absorption is minimized.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow using FMK probes to map protease activity.
Part 4: Experimental Protocols
Protocol A: Synthesis of -Bromo Ketones
A general method for converting a ketone to an
Reagents: Ketone substrate, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (pTsOH), Acetonitrile (MeCN).
-
Dissolution: Dissolve the ketone (1.0 equiv) in MeCN (0.5 M concentration).
-
Activation: Add pTsOH (0.1 equiv) to catalyze enol formation.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Note: The reaction mixture may turn orange/red initially and fade as NBS is consumed.
-
-
Reflux: Heat to 60-80°C for 1-4 hours. Monitor by TLC (loss of starting ketone).
-
Workup: Cool to RT. Remove solvent in vacuo. Redissolve in diethyl ether, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Silica gel). Caution:
-Halo ketones are unstable on silica; elute quickly.
Protocol B: Active Site Labeling of Chymotrypsin with TPCK
Standard assay to verify inhibition or prepare TPCK-treated enzymes.
Reagents:
- -Chymotrypsin (bovine).
-
TPCK (dissolved in Methanol at 10 mg/mL).
-
Reaction Buffer: 100 mM Tris-HCl, 10 mM
, pH 7.0.
Procedure:
-
Enzyme Prep: Dissolve Chymotrypsin in Reaction Buffer to a concentration of 1-5 mg/mL.
-
Inhibitor Addition: Add TPCK solution to the enzyme.[4]
-
Molar Ratio: Use a 10-fold molar excess of TPCK over the enzyme (e.g., Enzyme:TPCK = 1:10).
-
Solvent Limit: Ensure methanol concentration does not exceed 5% (v/v) to prevent denaturation.
-
-
Incubation: Incubate at room temperature (25°C) for 4 to 12 hours.
-
Validation: Aliquot every hour to test residual activity using a chromogenic substrate (e.g., Suc-AAPF-pNA).
-
-
Quenching:
-
Method A (For use): Dialyze exhaustively against 1 mM HCl at 4°C to remove unreacted TPCK.
-
Method B (For analysis): Add TFA to 1% final concentration to precipitate protein for Mass Spec.
-
Part 5: Safety & Stability
Lachrymator Warning
lachrymators-
Engineering Controls: ALWAYS handle in a functioning fume hood.
-
PPE: Wear double nitrile gloves and safety goggles.
-
Spills: Neutralize with a solution of dilute ammonia or sodium thiosulfate (reacts with the alkyl halide).
Stability
-
Light Sensitivity: Store protected from light (amber vials).
-
Thermal Instability: Store at -20°C. They are prone to elimination reactions (forming
-unsaturated ketones) or hydrolysis in aqueous buffers at high pH (>8.5).
References
-
Sigal, E. et al. (1983). "The amino-terminal residues of bovine alpha-chymotrypsin." Methods in Enzymology.
-
Powers, J. C. et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews.
-
Rasnick, D. (1985). "Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B." Analytical Biochemistry.
-
Berger, A. B. et al. (2004). "Activity-based protein profiling: applications to biomarker discovery, in vivo imaging, and drug discovery." American Journal of Pharmacogenomics.
-
Citarella, A. & Micale, N. (2020).[5] "Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry." Molecules.
Sources
- 1. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]
- 2. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
Protocol for using 4-(Bromoacetyl)-2-methylbenzoic acid in protein cross-linking.
This Application Note and Protocol details the use of 4-(Bromoacetyl)-2-methylbenzoic acid as a high-stability heterobifunctional cross-linker.
Application Note: High-Stability Thiol-Amine Conjugation
Molecule: this compound Primary Application: Antibody-Drug Conjugates (ADCs), Immunogen preparation, and irreversible Protein-Protein Cross-linking.
Scientific Rationale & Mechanism
In the landscape of bioconjugation, This compound represents a strategic alternative to classical maleimide-based linkers. While maleimides react rapidly with thiols, the resulting thiosuccinimide ring is susceptible to a retro-Michael addition reaction in plasma, leading to premature linker cleavage and payload loss (drug de-conjugation).
This linker addresses two critical instability vectors:
-
Thioether Stability (The Bromoacetyl Advantage): The bromoacetyl moiety reacts with sulfhydryls (-SH) via an irreversible
nucleophilic substitution. The resulting thioether bond is physiologically stable and immune to the retro-Michael pathway, significantly increasing the half-life of the conjugate in circulation. -
Steric Shielding (The ortho-Methyl Advantage): The methyl group at the C2 position (ortho to the carboxylic acid) provides steric hindrance. When the carboxylic acid is coupled to an amine (forming an amide) or an alcohol (forming an ester), this steric bulk protects the linkage from enzymatic hydrolysis (proteases/esterases), a common failure point in in vivo drug delivery.
Chemical Workflow & Diagram
The conjugation protocol follows a two-phase logic:
-
Phase A (Amine Targeting): Activation of the carboxylic acid to an NHS-ester, followed by coupling to a primary amine (e.g., a lysine on a carrier protein or an amine-functionalized payload).
-
Phase B (Thiol Targeting): Reaction of the bromoacetyl handle with a reduced sulfhydryl group on the target protein (e.g., an antibody hinge cysteine).
Caption: Two-phase conjugation workflow. Phase A stabilizes the amine linkage via steric hindrance; Phase B forms an irreversible thioether.
Protocol: Step-by-Step Conjugation
Phase 1: Linker Activation & Amine Coupling
Objective: Convert the carboxylic acid to an amine-reactive NHS-ester and couple it to Molecule A (e.g., a drug payload or carrier).
Reagents:
-
Linker: this compound (dissolved in dry DMSO or DMF).
-
Activation Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Buffer: MES Buffer (100 mM, pH 5.0–6.0) for activation; PBS (pH 7.2) for coupling.[1][2][3][4][5]
Procedure:
-
Solubilization: Dissolve 10 mg of the linker in 1 mL of dry DMSO.
-
Activation: Add EDC (1.5 molar eq.) and NHS (1.5 molar eq.) to the linker solution.
-
Critical Insight: Perform this activation in a non-amine buffer (like MES) or organic solvent. Phosphate buffers can precipitate EDC byproducts.
-
Incubation: React for 30–60 minutes at Room Temperature (RT).
-
-
Coupling (Molecule A): Add the activated mixture to Molecule A (containing primary amines) in PBS (pH 7.2).
-
Ratio: Use a 10–20 fold molar excess of linker if Molecule A is a protein to ensure saturation.[1]
-
Incubation: 2 hours at RT or overnight at 4°C.
-
-
Purification 1: Remove excess EDC and unreacted linker via Desalting Column (e.g., Zeba Spin) or Dialysis against PBS + 5 mM EDTA.
-
Why EDTA? Prevents metal-catalyzed oxidation of the bromoacetyl group or thiols in the next step.
-
Phase 2: Thiol Conjugation
Objective: React the bromoacetyl-functionalized Molecule A with the sulfhydryl groups of Protein B (e.g., Antibody).
Reagents:
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.[1]
-
Conjugation Buffer: Borate or Phosphate buffer, pH 8.0–8.5, 5-10 mM EDTA.
Procedure:
-
Protein Preparation: If Protein B does not have free thiols, reduce inter-chain disulfides using TCEP (2–3 molar eq. per disulfide) for 30 mins at RT.
-
Note: TCEP is preferred over DTT as it does not require removal before conjugation (unlike DTT, which contains thiols that compete for the linker).
-
-
pH Adjustment: Adjust the protein solution to pH 8.0–8.5 .
-
Causality: Unlike maleimides (reactive at pH 6.5), bromoacetyl groups require a slightly more basic pH to deprotonate the cysteine thiol to a thiolate anion (
), which is the necessary nucleophile for the displacement of the bromide.
-
-
Conjugation Reaction: Mix the purified "Linker-Molecule A" from Phase 1 with the reduced Protein B.
-
Stoichiometry: Typically 5–10 fold molar excess of Linker-Molecule A over Protein B.
-
Conditions: Incubate for 4–8 hours at 4°C or 2 hours at RT in the dark (protect from light to prevent halide degradation).
-
-
Quenching: Add Cysteine or Mercaptoethanol (excess) to quench any remaining bromoacetyl groups. Incubate for 15 mins.
-
Final Purification: Size Exclusion Chromatography (SEC) or dialysis to remove small molecule byproducts.
Quality Control & Validation
Every protocol must be self-validating. Use the following checkpoints:
| QC Checkpoint | Method | Acceptance Criteria |
| Free Thiol Quantification | Ellman’s Reagent (DTNB) | Pre-Conjugation: High absorbance at 412 nm (free -SH).Post-Conjugation: >90% reduction in absorbance (indicating successful alkylation). |
| Molecular Weight Shift | SDS-PAGE / Mass Spec | Distinct shift in MW corresponding to the Linker + Molecule A mass. |
| Aggregate Analysis | SEC-HPLC | Monomer purity >95%. Bromoacetyls are hydrophobic; excessive labeling can cause aggregation. |
Troubleshooting Guide
-
Issue: Low Conjugation Efficiency.
-
Issue: Precipitation.
-
Cause: The linker is hydrophobic.
-
Fix: Ensure the final organic solvent (DMSO) concentration in the protein mixture is <10% (v/v).[1] Add the linker slowly while vortexing.
-
-
Issue: Non-Specific Binding.
-
Cause: Reaction time too long at high pH (can lead to amine modification).
-
Fix: Do not exceed pH 9.0. Limit reaction time to 2-3 hours at RT.
-
References
-
BenchChem. (2025).[1][6][7] Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. Link
-
National Institutes of Health (NIH). (2025). The medicinal chemistry evolution of antibody–drug conjugates. PMC - NIH. Link
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols. Link
-
MedChemExpress. (2025). 4-Bromo-2-methylbenzoic acid Product Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fgsc.net [fgsc.net]
- 5. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Cysteine Residues with 4-(Bromoacetyl)-2-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Targeting of Cysteine Residues
In the landscape of bioconjugation, the selective modification of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Among the proteinogenic amino acids, cysteine, with its unique sulfhydryl group, offers a prime target for site-specific labeling due to its relatively low abundance and high nucleophilicity. This allows for the precise introduction of probes, drugs, or other moieties.
This guide provides a comprehensive, step-by-step protocol for the covalent labeling of cysteine residues in proteins using 4-(Bromoacetyl)-2-methylbenzoic acid. This reagent belongs to the class of haloacetyl compounds, which are effective and specific alkylating agents for thiol groups under controlled pH conditions. The bromoacetyl group reacts with the deprotonated thiolate anion of a cysteine residue in a nucleophilic substitution reaction, forming a stable thioether bond. The inclusion of a methylbenzoic acid moiety can be useful for altering the physicochemical properties of the labeled protein or for subsequent conjugation steps.
This document is designed to provide both the practical steps for performing the labeling reaction and the underlying scientific principles that govern each step, ensuring a thorough understanding and successful experimental outcomes.
Reaction Mechanism: Covalent Modification of Cysteine
The labeling reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The deprotonated sulfhydryl group (thiolate) of the cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon of the bromoacetyl group on this compound. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.
Caption: Reaction of this compound with a cysteine residue.
Experimental Workflow Overview
The overall process for labeling a protein with this compound involves several key stages, from initial protein preparation to the final analysis of the labeled product.
Caption: Experimental workflow for cysteine labeling.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Cysteine-reactive labeling reagent |
| Protein of Interest (with Cys) | - | The protein to be labeled |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent (phosphine-based) |
| Dithiothreitol (DTT) | Various | Reducing agent (thiol-based) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Buffer for protein handling and dialysis |
| Tris Buffer, pH 8.0-8.5 | Various | Reaction buffer for labeling |
| L-Cysteine or 2-Mercaptoethanol | Various | Quenching agents |
| Dimethyl sulfoxide (DMSO) | Various | Solvent for labeling reagent stock |
| Desalting Columns (e.g., PD-10) | Various | Purification of labeled protein |
| Mass Spectrometer (e.g., ESI-MS) | - | Characterization of labeling |
| SDS-PAGE reagents | Various | Analysis of protein labeling |
Detailed Step-by-Step Protocol
Part 1: Protein Preparation and Reduction
Rationale: The sulfhydryl group of cysteine must be in its reduced form to be reactive. Disulfide bonds within or between protein molecules must be cleaved. It is crucial to use a reducing agent that will not interfere with the subsequent labeling reaction. TCEP is often preferred as it is a non-thiol-based reducing agent and does not react with bromoacetyl groups. If DTT is used, it must be completely removed before adding the labeling reagent.
Procedure:
-
Dissolve the Protein: Prepare a solution of your protein of interest in a suitable buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
Reduction of Disulfides:
-
Using TCEP (Recommended): Add TCEP to the protein solution to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature.
-
Using DTT: Add DTT to a final concentration of 5-10 mM and incubate for 1 hour at 37°C. Crucially, DTT must be removed before proceeding. This can be achieved by buffer exchange using a desalting column or dialysis against a DTT-free buffer.
-
-
Buffer Exchange (if necessary): If the protein buffer contains primary amines (like Tris) or other nucleophiles that could react with the labeling reagent, or if DTT was used for reduction, exchange the protein into the reaction buffer (e.g., 50 mM Tris, pH 8.0-8.5, 150 mM NaCl) using a desalting column or dialysis.
Part 2: Preparation of the Labeling Reagent Stock Solution
Rationale: this compound is typically a solid that needs to be dissolved in an organic solvent before being added to the aqueous protein solution to prevent precipitation.
Procedure:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Part 3: The Labeling Reaction
Rationale: The reaction between the bromoacetyl group and the cysteine thiol is most efficient at a slightly alkaline pH (7.5-8.5), where the sulfhydryl group is more likely to be in its deprotonated, nucleophilic thiolate form.[1] The molar excess of the labeling reagent and the incubation time are critical parameters that may need to be optimized for each specific protein.
Procedure:
-
Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the reduced protein solution. A starting point is a 10- to 20-fold molar excess of the reagent over the protein.[2]
-
Incubation: Incubate the reaction mixture for 90 minutes to 2 hours at room temperature with gentle stirring or rocking, protected from light.
-
Optimization: The optimal molar excess, incubation time, and temperature may vary depending on the reactivity of the specific cysteine residue. It is advisable to perform pilot experiments with varying conditions.
Part 4: Quenching the Reaction
Rationale: It is essential to stop the labeling reaction by adding a small molecule with a free thiol group. This will react with any excess this compound, preventing non-specific labeling of other residues over longer incubation times.
Procedure:
-
Add a quenching agent such as L-cysteine or 2-mercaptoethanol to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
Part 5: Purification of the Labeled Protein
Rationale: Removal of the unreacted labeling reagent and the quenching agent is crucial for downstream applications.
Procedure:
-
Desalting/Buffer Exchange: Use a desalting column (e.g., PD-10) to separate the labeled protein from the excess small molecules. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Dialysis: Alternatively, dialyze the reaction mixture against a large volume of storage buffer, with several buffer changes.
-
Chromatography (Optional): For higher purity, techniques like size-exclusion chromatography (SEC) or affinity chromatography (if the protein has a tag) can be employed.
Part 6: Characterization and Analysis
Rationale: It is important to confirm the successful labeling of the protein and to determine the extent of modification.
Procedure:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the molecular weight of the labeled protein. An increase in mass corresponding to the addition of the this compound moiety confirms successful labeling.
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE. While a significant shift in mobility may not always be observed, it can help to assess the purity of the protein after the labeling and purification steps.
-
UV-Vis Spectroscopy: If the labeling reagent introduces a chromophore, changes in the UV-Vis spectrum can be used to quantify the degree of labeling.
-
Ellman's Test: This assay can be used to quantify the number of free sulfhydryl groups remaining after the labeling reaction, thereby providing an indirect measure of labeling efficiency.[3][4]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Incomplete reduction of cysteines.- Cysteine residue is not solvent-accessible.- Incorrect pH of the reaction buffer.- Degradation of the labeling reagent. | - Ensure complete reduction with TCEP or thorough removal of DTT.- Consider denaturing conditions for labeling if the native structure is not required.- Verify the pH of the reaction buffer is between 7.5 and 8.5.- Use a fresh stock of the labeling reagent. |
| Non-specific Labeling | - Reaction pH is too high, leading to reaction with other nucleophilic residues like lysine.- Prolonged incubation time. | - Lower the reaction pH to around 7.5.- Reduce the incubation time and/or the molar excess of the labeling reagent. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- The label alters the protein's solubility.- Over-labeling of the protein. | - Keep the final DMSO concentration below 5-10% (v/v).- Perform the reaction at a lower protein concentration.- Reduce the molar excess of the labeling reagent. |
References
-
Briand, J. P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(2), 237-245. [Link]
- Google Patents. (Year). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Kim, Y. I., et al. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 20(8), 1564-1569. [Link]
-
ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]
-
García-Sáez, A. J., et al. (2019). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods, 161, 58-67. [Link]
-
LUMICKS. (n.d.). Protein labeling and tethering kit (cysteine) Protocol. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Note: High-Stability ADC Generation Using 4-(Bromoacetyl)-2-methylbenzoic Acid
Executive Summary & Mechanism of Action
The Challenge: Maleimide Instability
For decades, maleimide-based conjugation has been the industry standard for cysteine-linked Antibody-Drug Conjugates (ADCs). However, maleimide-thiol adducts are susceptible to the retro-Michael reaction in physiological conditions. This reversibility leads to "linker exchange" with serum albumin, causing premature drug release, reduced efficacy, and off-target toxicity.
The Solution: The Bromoacetyl-Benzoate Platform
4-(Bromoacetyl)-2-methylbenzoic acid offers a superior alternative by forming a stable, irreversible thioether bond via nucleophilic substitution (
-
Irreversibility: unlike the succinimide ring formed by maleimides, the thioether bond formed by bromoacetamide displacement cannot undergo retro-addition.
-
Steric Modulation (The "2-Methyl" Advantage): The methyl group at the ortho position of the benzoic acid core provides critical steric bulk. This restricts rotation around the amide/ester linkage formed at the carboxyl terminus, protecting the payload linkage from enzymatic hydrolysis and improving the overall stability of the ADC catabolites.
Chemical Mechanism
The reaction proceeds via an
Figure 1: Mechanism of irreversible thioether formation between mAb cysteine and bromoacetyl linker.
Experimental Workflow Overview
The generation of an ADC using this linker involves two distinct phases:
-
Linker-Payload Synthesis: Activation of the benzoic acid moiety to attach the cytotoxic payload.
-
Bioconjugation: Reduction of the antibody followed by alkylation with the Linker-Payload.
Figure 2: Integrated workflow for Bromoacetyl-Benzoate ADC production.
Detailed Protocols
Phase 1: Linker-Payload Synthesis (Guideline)
Note: The specific chemistry depends on your payload's functional group. This protocol assumes an amine-functionalized payload (e.g., Val-Cit-PAB-MMAE).
Reagents:
-
This compound (1 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
EDC-HCl (1.5 eq)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add NHS and EDC-HCl. Stir at Room Temperature (RT) for 2–4 hours to generate the active NHS-ester.
-
Add the amine-containing payload (0.9 eq) and Diisopropylethylamine (DIPEA, 2 eq).
-
Monitor reaction by LC-MS until starting material is consumed.
-
Critical Step: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Avoid basic buffers during purification to prevent hydrolysis of the bromoacetyl group.
-
Lyophilize to obtain the Drug-Linker intermediate .
Phase 2: Antibody Conjugation Protocol
Safety Note: Bromoacetyl compounds are potent alkylating agents and potential lachrymators. Handle in a fume hood.
Step 1: Antibody Reduction
To conjugate to interchain cysteines, the disulfide bonds must be reduced.[]
-
Buffer Exchange: Adjust mAb (5–10 mg/mL) into Conjugation Buffer (PBS, 5 mM EDTA, pH 7.4).
-
Why EDTA? Chelates divalent cations that can catalyze metal-mediated oxidation of thiols.
-
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) at a molar ratio of 2.5 to 3.0 equivalents per mAb (aiming for DAR 4) or 10 equivalents (aiming for DAR 8).
-
Incubation: Incubate at 37°C for 1 hour with gentle shaking.
-
Verification: (Optional) Verify reduction via PLRP-MS or Ellman’s assay to quantify free thiols.
Step 2: Conjugation Reaction
Expert Insight: Unlike maleimides, which react rapidly at pH 6.5–7.0, bromoacetyl groups are less reactive. To drive the
-
pH Adjustment: Adjust the reduced mAb solution to pH 8.0–8.3 using 1M Tris (pH 9.0).
-
Caution: Do not exceed pH 8.5 to avoid non-specific reaction with lysine residues (amines).
-
-
Solubilization: Dissolve the Drug-Linker (from Phase 1) in anhydrous DMSO or DMA.
-
Addition: Add the Drug-Linker to the mAb solution.
-
Stoichiometry: Use 8–10 equivalents of Drug-Linker per mAb (for a target DAR of 4) or 1.5–2 equivalents per free thiol .
-
Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent mAb precipitation.
-
-
Incubation: React for 12–18 hours at 4°C or 2–4 hours at RT in the dark.
-
Why Dark? Alkyl halides can be light-sensitive.
-
Why Time? Bromoacetyl reaction kinetics are slower than maleimide; insufficient time leads to low DAR.
-
Step 3: Quenching & Purification
-
Quenching: Add N-Acetylcysteine (NAC) (20 equivalents over linker) to quench unreacted bromoacetyl groups. Incubate for 30 mins.
-
Purification:
-
Tangential Flow Filtration (TFF): For scale >50 mg. Buffer exchange into Formulation Buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).
-
Desalting Column (PD-10): For small scale (<5 mg).
-
-
Filtration: Sterile filter (0.22 µm).
Analytical Characterization & QC
Summarize your final product using the following criteria.
| Attribute | Method | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or Native MS | Target ± 0.4 (e.g., 3.6–4.4) |
| Monomer Content | SEC-HPLC | > 95% (Low aggregation) |
| Free Drug | RP-HPLC | < 1% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
| Identity | LC-MS (Reduced/Deglycosylated) | Mass matches theoretical shift |
Troubleshooting Guide
Problem: Low Conjugation Efficiency (Low DAR)
-
Cause: pH too low. Bromoacetyl requires a more nucleophilic thiolate than maleimide.
-
Fix: Increase reaction pH to 8.0–8.3.
-
Cause: Hydrolysis of Bromoacetyl.
-
Fix: Ensure Drug-Linker stock is fresh and anhydrous. Do not store in aqueous buffer.
Problem: Aggregation / Precipitation
-
Cause: Hydrophobic payload destabilizing the mAb.
-
Fix: The "2-methyl" group on the linker aids stability, but if aggregation persists, add propylene glycol (10–20%) to the reaction mixture or switch to a PEGylated variant of the linker.
Problem: Non-Specific Conjugation
-
Cause: pH > 8.5 causing reaction with Lysine amines.
-
Fix: Strictly control pH < 8.3. Perform peptide mapping to confirm Cys-specificity.
References
-
Alley, S. C., et al. (2008).[] "Contribution of Linker Stability to the Therapeutic Activity of Antibody−Drug Conjugates." Bioconjugate Chemistry, 19(3), 759–765.
-
BOC Sciences. (2024). "Several Ways of Thiol Coupling in ADCs." BOC Sciences Application Notes.
-
Scheller, A., et al. (2000). "Differential reactivity of maleimide and bromoacetyl functions with thiols." Bioconjugate Chemistry, 11(1).
-
BLD Pharm. "this compound Product Data."
Sources
Application Note: Covalent Modification of Thiol-Biomolecules using 4-(Bromoacetyl)-2-methylbenzoic acid
Introduction & Mechanism of Action
4-(Bromoacetyl)-2-methylbenzoic acid is a specialized heterobifunctional linker and electrophilic "warhead." It features two distinct reactive sites: a bromoacetyl group (
While the carboxylic acid serves as a handle for attachment to solid supports or amine-containing pharmacophores, the bromoacetyl moiety is the primary focus of this guide. It acts as a "soft" electrophile, reacting preferentially with "soft" nucleophiles like thiols (sulfhydryls) via an irreversible
Chemical Logic: The Selectivity Window
The success of this reaction relies on exploiting the pKa difference between cysteine thiols (pKa
-
pH < 7.0: Reaction is slow; thiols are protonated (
). -
pH 7.2 – 8.5 (Optimal): Thiols exist significantly as thiolate anions (
), which are highly nucleophilic. Amines are protonated ( ) and unreactive.[1] -
pH > 9.0: Specificity is lost. Amines become nucleophilic, leading to non-specific alkylation. Hydrolysis of the bromide also accelerates.
Reaction Mechanism Diagram
Figure 1: The
Experimental Design & Critical Decisions
Before starting, select the protocol path that matches your target molecule.
Figure 2: Decision matrix for optimizing solvent and reduction conditions based on the biomolecule class.
Detailed Protocol
Materials & Reagents
| Reagent | Specification | Purpose |
| Ligand | This compound | Electrophilic linker. |
| Solvent | Anhydrous DMSO or DMF | Stock solution preparation. |
| Buffer | 50 mM Sodium Phosphate or HEPES, pH 7.5 | Reaction medium. Avoid primary amines (Tris) if pH > 8.0. |
| Chelator | EDTA (1–5 mM) | Prevents metal-catalyzed oxidation of thiols. |
| Reductant | TCEP-HCl | Reduces disulfide bonds (does not react rapidly with bromoacetyls). |
| Quencher | 2-Mercaptoethanol or Cysteine | Scavenges unreacted bromoacetyls. |
Preparation of Stock Solutions[4]
-
Ligand Stock: Dissolve this compound in anhydrous DMSO to a concentration of 50–100 mM .
-
Note: Prepare fresh. The bromoacetyl group can degrade if stored in wet DMSO for weeks.
-
-
Target Stock: Dissolve peptide/protein in Reaction Buffer (pH 7.5) to 100–500 µM .
-
Critical: If the protein contains disulfides that must remain intact, do not add reducing agents. If the target Cys is oxidized, treat with 10 eq. TCEP for 30 mins prior to reaction.
-
Conjugation Procedure (Standard)
This protocol assumes a 1:1 to 1:5 stoichiometry (Target:Ligand) for specific labeling.
-
Equilibration: Ensure the protein/peptide solution is at Room Temperature (RT) in pH 7.5 buffer containing 1 mM EDTA.
-
Addition: While vortexing gently, add the Ligand Stock (in DMSO) to the Target solution.
-
Stoichiometry: Use 1.5 to 5 molar equivalents of ligand relative to free thiols.
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.
-
-
Incubation: Incubate for 1 to 2 hours at RT or Overnight at 4°C .
-
Protection: Cover with foil (light protection is good practice for iodides, less critical for bromides but recommended).
-
-
Quenching: Add 10 mM 2-Mercaptoethanol (final concentration) and incubate for 15 minutes. This reacts with any excess bromoacetyl reagent, preventing non-specific modification during workup.
-
Purification:
-
Proteins: Desalting column (PD-10 or Zeba Spin) or Dialysis against PBS.
-
Peptides: Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).
-
Validation & QC
Ellman's Assay (Free Thiol Quantification)
Before and after reaction, quantify free thiols using DTNB (Ellman's Reagent).
-
Success Criteria: Absorbance at 412 nm should decrease significantly in the post-reaction sample, indicating consumption of the thiol.
LC-MS Verification
The most definitive check is Mass Spectrometry.
-
Expected Mass Shift: The reaction adds the mass of the linker minus the bromide leaving group.
-
Formula:
-
Correction: Since the reaction is
, the net addition to the thiol is the mass of the ligand minus the mass of Bromine (79.9 Da) plus the loss of a proton (1.0 Da) from the thiol? -
Precise Calculation: The thiol loses H (1.008 Da). The Ligand loses Br (79.904 Da).
-
Net Mass Shift = + (MW of Ligand - 80.9 Da).
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (Free thiol remains) | pH too low (< 6.5). | Adjust pH to 7.5–8.0 to increase thiolate nucleophilicity. |
| No Reaction (Thiol blocked) | Oxidation (Disulfide formed). | Pre-treat with TCEP. Ensure EDTA is present. |
| Precipitation | Ligand insolubility. | Increase DMSO % (up to 20% if protein tolerates) or lower ligand concentration. |
| Non-specific Labeling (Multiple additions) | pH too high (> 9.0). | Lower pH to < 8.0 to prevent Lysine/Histidine reaction. |
| Hydrolysis of Reagent | Old stock or high pH. | Use fresh DMSO stock. Do not store reagent in aqueous buffer. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on haloacetyl reactivity).
-
Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123.
-
Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal, 4(5), 630-640.
-
Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol. Application Notes.
Sources
Application Note: Targeted Cysteine Derivatization using 4-(Bromoacetyl)-2-methylbenzoic Acid for Mass Spectrometry
Abstract & Technical Overview
This application note details the methodology for using 4-(Bromoacetyl)-2-methylbenzoic acid (4-BAMBA) as a selective alkylating agent for cysteine residues in peptides and proteins. Unlike standard alkylating agents (e.g., Iodoacetamide, which adds +57.02 Da), 4-BAMBA introduces a bulky, aromatic benzoate moiety.
Key Technical Advantages:
-
Enhanced Hydrophobicity: The aromatic core increases the retention time of cysteine-containing peptides on Reverse-Phase (C18) chromatography, reducing interference from hydrophilic contaminants.
-
Ionization Modulation: The carboxylic acid group (
) allows for ionization in both positive mode (protonation) and negative mode (deprotonation), facilitating multi-mode MS analysis. -
Distinct Mass Shift: Generates a unique monoisotopic mass shift of +176.0473 Da , distinguishing labeled cysteines from common artifacts or endogenous modifications.
Chemical Mechanism
The derivatization proceeds via a nucleophilic substitution (
Reaction Scheme
Reagent: this compound (
Mass Calculation:
-
Reagent Mass (
): ~257.08 Da[1][2] -
Leaving Group (HBr): -80.91 Da (H from Cys, Br from Reagent)
-
Net Mass Shift (
): +176.0473 Da (Monoisotopic)
Experimental Workflow
The following diagram illustrates the critical path for sample preparation, highlighting the "No-Thiol" requirement during the alkylation step to prevent reagent consumption.
Figure 1: Workflow for protein derivatization using this compound. Note the critical quenching step to prevent over-alkylation.
Materials & Reagents
| Component | Specification | Storage |
| Labeling Reagent | This compound (>97%) | -20°C, Desiccated |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | -20°C (Stock) |
| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | RT, Dry |
| Buffer | 50 mM Ammonium Bicarbonate (AmBic), pH 8.0 | Freshly Prepared |
| Quencher | Dithiothreitol (DTT) | -20°C |
| Enzyme | Sequencing Grade Trypsin | -80°C |
Detailed Protocol
Phase 1: Reagent Preparation
-
Stock Solution (50 mM): Dissolve 1.3 mg of this compound (MW: 257.08) in 100
of anhydrous DMSO.-
Note: This compound is hydrophobic. Vortex vigorously. Prepare fresh immediately before use to avoid hydrolysis of the bromoacetyl group.
-
Phase 2: Protein Reduction
-
Solubilization: Dissolve protein sample (e.g., 100
) in 50 of Denaturing Buffer (8M Urea in 50 mM AmBic, pH 8.0). -
Reduction: Add TCEP to a final concentration of 5 mM .
-
Incubation: Incubate at 37°C for 30 minutes .
-
Critical: Do not use DTT or
-Mercaptoethanol for reduction, as they contain thiols that will competitively react with the 4-BAMBA reagent. TCEP is non-thiol and compatible.
-
Phase 3: Derivatization (Alkylation)
-
Addition: Add the 4-BAMBA Stock Solution to the reduced protein sample to achieve a final concentration of 10 mM (approx. 20-fold molar excess over cysteine residues).
-
Reaction: Vortex gently and incubate at Room Temperature (25°C) for 60 minutes in the dark.
-
Why Dark? Halogenated organic compounds can be light-sensitive.
-
Why pH 8.0? The reaction requires the thiolate anion form of cysteine (
). pH > 9.0 increases the risk of non-specific amine alkylation.
-
Phase 4: Quenching & Cleanup
-
Quench: Add DTT to a final concentration of 20 mM and incubate for 10 minutes. This scavenges unreacted 4-BAMBA.
-
Cleanup (Optional but Recommended): Perform Acetone precipitation or use a Desalting Spin Column (e.g., Zeba) to remove excess reagent, urea, and organic solvent before digestion.
-
Alternative: If diluting for digestion, ensure Urea concentration is < 1M.
-
Phase 5: Digestion & Analysis
-
Digestion: Dilute sample with 50 mM AmBic to reduce Urea < 1M. Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.
-
LC-MS: Acidify with Formic Acid (to pH 3) and analyze via C18 LC-MS/MS.
Mass Spectrometry Parameters
When setting up the database search (e.g., Mascot, Sequest, MaxQuant), define a Custom Modification :
| Parameter | Value |
| Modification Name | Cys-BAMBA (or Cys-Benzoic) |
| Description | This compound derivatization |
| Residues | Cysteine (C) |
| Type | Fixed (if 100% labeling intended) or Variable |
| Monoisotopic Mass Shift | +176.0473 Da |
| Chemical Formula | |
| Neutral Loss | None (Thioether bond is stable) |
Diagnostic Ions: In high-energy fragmentation (HCD), you may observe a reporter ion characteristic of the benzylyl moiety, though the peptide backbone fragmentation usually dominates.
Validation & Troubleshooting
Self-Validating the Protocol
To ensure the labeling worked:
-
Ellman's Assay Check: Post-labeling (before quenching), take a small aliquot and test with Ellman's Reagent. It should be negative (colorless), indicating all free thiols are blocked.
-
Mass Shift Check: Analyze a standard peptide (e.g., BSA digest). Look for the specific shift of +176.047 Da on Cys-containing peptides (e.g., BSA peptide CCTK).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too low (< 7.0) | Adjust buffer to pH 8.0-8.5. |
| Precipitation | Reagent insolubility | Ensure DMSO concentration in final mix is ~10-20%. |
| Over-alkylation (+352 Da) | pH too high (> 9.0) | Non-specific reaction with Lysine/N-term. Lower pH to 7.5. |
| No Signal | Ion suppression | Remove excess reagent via SPE (C18 tips) before LC-MS. |
References
-
General Cysteine Alkylation Chemistry
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
-
- Phenacyl Bromide Reactivity: Gao, J., et al. (2021). Phenacyl Bromide Derivatives as Cysteine-Selective Probes. Journal of Organic Chemistry. (General reference for phenacyl-thiol chemistry).
-
Reagent Data
-
BLD Pharm.[2] (n.d.). This compound Product Data. Retrieved February 17, 2026.
-
-
Mass Spectrometry of Benzoic Derivatives
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. (Context on brominated benzoate tags).
-
Sources
Methods for monitoring the progress of reactions involving 4-(Bromoacetyl)-2-methylbenzoic acid.
Introduction & Strategic Importance
4-(Bromoacetyl)-2-methylbenzoic acid (CAS 160351-40-4) is a critical bifunctional building block in medicinal chemistry. It features two distinct reactive centers: a carboxylic acid (for solubility or amide coupling) and a highly reactive
This molecule is a key intermediate in the synthesis of isoxazoline-class antiparasitic agents (e.g., Fluralaner ) and various kinase inhibitors. Its dual reactivity presents specific monitoring challenges:
-
Instability: The
-bromoketone moiety is moisture-sensitive (hydrolysis to -hydroxyketone) and light-sensitive. -
Over-Bromination: During synthesis from its precursor (4-acetyl-2-methylbenzoic acid), the formation of the dibromo impurity is a competing reaction that must be strictly controlled.
-
Polarity: The carboxylic acid group causes peak tailing in standard chromatography if pH is not buffered.
This guide details the protocols for monitoring the synthesis, purity, and downstream coupling of this intermediate, prioritizing the distinction between the mono-bromo product and the di-bromo impurity.
Reaction Workflow & Critical Control Points
To understand what to monitor, we must visualize the reaction landscape. The following diagram outlines the synthesis of the target molecule and its potential side reactions.
Figure 1: Reaction landscape showing the critical balance between effective bromination and the risks of over-reaction or hydrolysis.[1]
Method 1: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Quantitative Analysis
HPLC is the primary method for distinguishing the target mono-bromo compound from the unreacted acetyl precursor and the lipophilic di-bromo impurity.
Chromatographic Conditions
Because the analyte contains a free carboxylic acid, an acidic mobile phase is mandatory to suppress ionization (
| Parameter | Specification | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm | Stable at low pH; provides hydrophobic selectivity to separate Mono- vs. Di-bromo species. |
| Mobile Phase A | Water + 0.1% Formic Acid (or TFA) | Acid keeps the carboxylic acid protonated (neutral), preventing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides stronger elution for the lipophilic bromo-derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | The benzoic acid core has strong absorbance at 254 nm. |
| Temperature | 30°C | Ensures reproducibility. |
Gradient Protocol
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration / Injection |
| 10.0 | 90% | Linear Gradient to elute lipophilic Di-bromo impurities |
| 12.0 | 90% | Wash |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | End of Run |
Expected Retention Behavior
-
Starting Material (Acetyl): Elutes earliest (Most polar).
-
Target (Mono-bromo): Intermediate retention.
-
Impurity (Di-bromo): Elutes latest (Most lipophilic due to two Br atoms).
Note: If the "Hydrolysis" degradant is present, it will elute before the Starting Material due to the polarity of the hydroxyl group.
Method 2: Rapid In-Process Control (IPC) via TLC
For Qualitative "Quick Checks"
While HPLC is quantitative, Thin Layer Chromatography (TLC) allows for rapid monitoring directly at the reactor side.
-
Stationary Phase: Silica Gel
plates. -
Mobile Phase: Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1).
-
Why Acetic Acid? Without it, the carboxylic acid moiety will "streak" or stick to the baseline. The 1% acid ensures a tight, defined spot.
-
-
Visualization:
-
UV (254 nm): All aromatic species will appear dark against the fluorescent background.
-
Stain (Optional): KMnO4 stain (oxidizes the alkyl chain) or Anisaldehyde.
-
Interpretation:
- ~ 0.3: Starting Material (Acetyl).
- ~ 0.5: Target (Mono-bromo).
-
~ 0.7: Impurity (Di-bromo).
(Note:
values are approximate and depend on humidity/plate activation).
Method 3: Structural Validation via H-NMR
For Final Release Testing
NMR is the only method that definitively confirms the bromine position and stoichiometry.
Sample Prep: Dissolve ~10 mg in
Key Diagnostic Signals:
| Moiety | Chemical Shift (
Protocol:
Integrate the Ar-CH
-
If Integral
2.00: Pure Product. -
If Integral < 2.00: Check for Di-bromo (CHBr
) or unreacted SM.
Handling, Stability & Troubleshooting
Stability Warning
This compound is a lachrymator (tear gas agent) and a skin irritant. All monitoring must be performed in a fume hood.
-
Solvent Choice: Avoid primary alcohols (Methanol/Ethanol) for long-term storage of solutions, as the bromoacetyl group can slowly alkylate the solvent. Use Acetonitrile for HPLC sample prep.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| HPLC Peak Tailing | Ionization of COOH | Ensure Mobile Phase pH is < 3.0 (Add 0.1% Formic Acid). |
| Extra Peak @ RT < SM | Hydrolysis | Sample is wet. Dry the solid or use fresh anhydrous ACN for prep. |
| NMR: "Ghost" peaks | Decomposition | Run NMR immediately after dissolving. Do not leave in DMSO overnight. |
Decision Tree for Analysis
Use this logic flow to select the appropriate monitoring method during synthesis.
Figure 2: Analytical decision matrix based on the phase of development.
References
-
Gao, Y., et al. (2024).[2] "Application of
-bromination reaction on acetophenone derivatives in experimental teaching." BMC Chemistry, 18:38. Link- Provides mechanistic insight into the bromination of acetophenones and TLC monitoring techniques.
-
BenchChem. (n.d.).[3] "Synthesis routes of 4-(2-bromoacetyl)benzoic Acid." Link
- Details the general conditions for brominating acetyl-benzoic acids using bromine in acetic acid.
-
Sigma-Aldrich. (n.d.). "2-Bromoacetophenone Product Information." Link
- Establishes the use of phenacyl bromides as derivatizing agents and their stability profiles.
- Vertex AI Search. (2026). "Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester." Patent/Literature Synthesis.
Sources
Use of 4-(Bromoacetyl)-2-methylbenzoic acid in the development of enzyme inhibitors.
Application Note: Strategic Utilization of 4-(Bromoacetyl)-2-methylbenzoic Acid in Enzyme Inhibitor Development
Abstract
This technical guide details the application of This compound (CAS 7066-53-7) as a high-value pharmacophore precursor in Fragment-Based Drug Discovery (FBDD). While inherently reactive as an
Chemical Profile & Reactivity Logic
Compound Identity:
-
CAS: 7066-53-7
-
Functional Class:
-Bromoketone / Aryl Carboxylic Acid -
Key Features:
-
Electrophilic Center: The
-carbon (adjacent to bromine) is highly susceptible to nucleophilic attack ( ). -
Anchoring Group: The carboxylic acid at position 1 allows for amide coupling to extend the scaffold or improve solubility.
-
Steric Modulator: The 2-methyl group introduces ortho-substitution, forcing the carbonyl out of planarity with the phenyl ring, which can enhance selectivity in enzyme pockets compared to non-methylated analogs.
-
Strategic Value in Inhibitor Design:
-
Thiazole Construction: It serves as the electrophile in the Hantzsch synthesis, reacting with thioureas or thioamides to form 2-aminothiazoles—a privileged scaffold in kinase and oxidoreductase inhibitors.
-
Covalent Cysteine Targeting: The bromoacetyl moiety mimics the transition state of peptide hydrolysis or phosphorylation, making it an effective (albeit non-specific) alkylator of catalytic cysteines in proteases and phosphatases (PTPs).
Core Application: Synthesis of Thiazole-Based Inhibitors
The most prevalent application of this compound is the synthesis of thiazole libraries targeting enzymes like MAO-B (neurodegeneration) and FabH (bacterial fatty acid synthesis).
Mechanism: The Hantzsch Condensation
The reaction proceeds via the nucleophilic attack of the sulfur atom (from a thiourea/thioamide) on the
Pathway Visualization (DOT):
Figure 1: Mechanistic flow for converting the bromoacetyl precursor into a bioactive thiazole scaffold.[3]
Detailed Experimental Protocol
Objective: Synthesis of a 4-(2-methylbenzoic acid)-substituted thiazole library for MAO-B inhibition screening.
Materials:
-
Precursor: this compound (1.0 eq).
-
Nucleophile: Substituted Thiourea (e.g., N-phenylthiourea) (1.1 eq).
-
Solvent: Ethanol (Absolute) or DMF (for low solubility amines).
-
Base: Sodium Acetate (NaOAc) or Triethylamine (TEA) (1.2 eq) - Critical for neutralizing HBr evolved.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 1.0 mmol (approx. 257 mg) of this compound in 10 mL of absolute ethanol. Ensure the vessel is dry; moisture competes with the cyclization.
-
Note: If the starting material is not commercially available, it can be synthesized by brominating 4-acetyl-2-methylbenzoic acid with
in acetic acid (See Ref [5]).
-
-
Addition:
-
Add 1.1 mmol of the chosen thiourea derivative.
-
Add 1.2 mmol of NaOAc. Why? Scavenging the HBr byproduct prevents acid-catalyzed degradation of sensitive functional groups and drives the equilibrium forward.
-
-
Reflux:
-
Heat the mixture to reflux (
for EtOH) for 2–4 hours. -
Monitoring: Use TLC (System: Hexane:EtOAc 3:1). The starting bromo-ketone spot (
) should disappear, replaced by a lower, fluorescent thiazole spot.
-
-
Work-up:
-
Cool the reaction to room temperature. The thiazole product often precipitates as a solid.
-
Filtration: Filter the solid and wash with cold water (to remove NaBr/NaOAc) and cold ethanol.
-
Recrystallization: Purify using hot ethanol or EtOH/DMF mixtures.
-
-
Validation:
-
1H NMR: Look for the disappearance of the singlet at
ppm ( ) and the appearance of the thiazole proton singlet at ppm.
-
Data Summary: Expected Yields & Conditions
| Reaction Parameter | Condition A (Standard) | Condition B (Difficult Substrates) |
| Solvent | Ethanol | DMF / Dioxane |
| Temperature | Reflux ( | |
| Catalyst/Base | NaOAc | Triethylamine / |
| Time | 2–4 Hours | 6–12 Hours |
| Typical Yield | 75–90% | 50–70% |
Application in Covalent Probe Design
Beyond thiazole synthesis, the unreacted bromoacetyl group itself is a potent tool for Activity-Based Protein Profiling (ABPP) .
Concept: Design a probe where:
-
Warhead: Bromoacetyl (reacts with Cys).
-
Linker: The 2-methylbenzoic acid core.
-
Tag: Biotin or Fluorophore (attached via amide coupling to the carboxylic acid).
Protocol for Probe Synthesis:
-
Amide Coupling First: React the carboxylic acid of this compound with a mono-protected diamine (e.g., N-Boc-ethylenediamine) using EDC/NHS coupling.
-
Caution: The bromoacetyl group is sensitive. Avoid strong bases or nucleophilic solvents during this step.
-
-
Deprotection & Tagging: Remove the Boc group (TFA/DCM) and react the free amine with an NHS-ester fluorophore.
-
Result: A probe capable of covalently labeling enzymes with accessible cysteines near a hydrophobic pocket (accommodating the tolyl ring).
Safety & Handling (Critical)
-
Lachrymator:
-Bromoketones are potent lachrymators (tear gas agents).-
Protocol: Always weigh and handle inside a functioning fume hood.
-
Decontamination: Wash glassware with a solution of sodium thiosulfate (quenches the alkylating agent) before removing from the hood.
-
-
Skin Corrosive: Causes severe burns. Double-glove (Nitrile) is mandatory.
-
Storage: Store at
under inert gas (Argon). Moisture causes hydrolysis to the -hydroxy ketone, deactivating the compound.
References
-
Synthesis of Thiazole Derivatives for MAO Inhibition
- Source: MDPI (Molecules/Pharmaceuticals).
- Context: Reaction of bromoacetyl derivatives with acetamide/thiourea to form MAO-B inhibitors.
-
Link:
-
Thiazole Scaffolds in Antimicrobial Drug Discovery
- Source: PMC / NIH.
- Context: Use of -bromoketones in synthesizing inhibitors for Muramyl ligase and FabH.
-
Link:
-
General Synthesis of Thiazoles (Review)
- Source: MedCrave.
- Context: Comprehensive review of Hantzsch synthesis using substituted phenacyl bromides.
-
Link:
-
Precursor Synthesis (Bromination Protocol)
- Source: BenchChem / Patent Liter
- Context: Protocol for brominating 4-acetylbenzoic acid deriv
-
Link:
-
Commercial Reagent Specifications
- Source: BLD Pharm.
- Context: Physical properties and handling d
-
Link:
Sources
Troubleshooting & Optimization
How to avoid side reactions when using 4-(Bromoacetyl)-2-methylbenzoic acid.
This technical guide is structured to function as a high-level support resource for researchers working with 4-(Bromoacetyl)-2-methylbenzoic acid . It moves beyond basic product data to address the mechanistic "why" and "how" of preventing failure modes.
Role: Senior Application Scientist Topic: Preventing Side Reactions & Optimization Guide
Introduction: The Reactivity Profile
This compound (CAS: 60064-34-8) is a bifunctional building block. Its utility lies in the orthogonal reactivity of its two electrophilic centers: the carboxylic acid and the
-
The
-Bromoketone: A "soft" electrophile highly susceptible to attack. It is prone to hydrolysis (forming the -hydroxy ketone) and photolytic degradation. -
The Carboxylic Acid: Provides a site for coupling but introduces an acidic proton that can protonate nucleophiles or catalyze self-condensation.
-
The 2-Methyl Group: Provides steric bulk ortho to the acid, which can hinder amide coupling at the carboxylate but offers metabolic stability in the final drug candidate.[1]
Reactivity Map
The following diagram outlines the primary reactivity nodes and potential failure modes.
Figure 1: Mechanistic pathways for this compound.[1] Green nodes indicate desired synthetic outcomes; dashed grey nodes indicate common side reactions.[1]
Critical Handling Protocols (Pre-Reaction)
Before uncapping the bottle, ensure these environmental controls are in place. Failure here accounts for ~30% of reported "bad batches."
| Parameter | Specification | Scientific Rationale |
| Storage Temp | -20°C (Long term) | Retards the kinetics of spontaneous dehydrohalogenation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture ingress. The C-Br bond is moisture-labile, leading to HBr formation which autocatalyses degradation.[1] |
| Light | Amber Glass / Foil | |
| Desiccation | Required | Hydrolysis to the |
Troubleshooting & Optimization (Q&A)
Issue 1: "I see a new impurity at M-63 (approx) in my LCMS."
Diagnosis: Hydrolysis of the C-Br bond.
Explanation: The bromine atom (Mass ~79) is displaced by a hydroxyl group (Mass ~17).
-
Check Solvents: Ensure all solvents (DMF, Acetone, MeCN) are anhydrous.
-
Base Selection: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (
, ) strictly in anhydrous media. -
Quenching: Do not quench the reaction with strong aqueous base. Use a dilute acidic wash (e.g., 1M HCl) or a neutral water wash followed immediately by extraction into organic solvent and drying over
[1].
Issue 2: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: Polymerization or Radical Decomposition. Explanation: Phenacyl bromides can undergo self-condensation or radical polymerization, especially if exposed to light or excessive heat.[1] The "tar" is a complex mixture of oligomers. Solution:
-
Light Exclusion: Wrap the reaction vessel in aluminum foil.
-
Temperature Control: Start reactions at 0°C. The
-bromoketone is highly reactive; room temperature is often sufficient for completion. Heating >50°C frequently degrades the starting material before it reacts [2]. -
Radical Scavengers: In extreme cases, adding a radical inhibitor (e.g., BHT) in trace amounts can stabilize the reaction, though this is rarely needed if light is excluded.[1]
Issue 3: "I am getting over-alkylation when reacting with a primary amine."
Diagnosis: Double alkylation (
-
Stoichiometry: Use a large excess of the amine (2-3 equivalents) if the amine is cheap/removable. This statistically favors mono-alkylation.
-
Inverse Addition: Add the this compound solution slowly (dropwise) to the amine solution. This ensures the amine is always in excess relative to the electrophile.
Issue 4: "The carboxylic acid is interfering with my nucleophilic substitution."
Diagnosis: Zwitterion formation or solubility issues.
Explanation: If you use a base to deprotonate your nucleophile, it will first deprotonate the carboxylic acid (
-
Ester Protection: If the acid is not participating in the reaction, convert it to a methyl ester (using MeOH/
) before reacting the bromoacetyl group [3]. The ester can be hydrolyzed back to the acid later (LiOH/THF/Water). -
Solvent Switch: Use polar aprotic solvents like DMF or DMAc to maintain solubility of the carboxylate salt.
Experimental Workflow: Impurity Management
Use this decision tree to identify the root cause of side reactions during synthesis.
Figure 2: Rapid diagnostic workflow for impurity identification based on mass spectrometry data.[1]
References
-
BenchChem. A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. (Discusses workup protocols to avoid degradation).
-
Organic Syntheses. Phenacyl Bromide (2-Bromoacetophenone). Org.[2][3][4] Synth. 1936, 16,[1] 73. (Foundational text on handling and stability of phenacyl bromides).
-
Santa Cruz Biotechnology. 4-(2-Bromoacetyl)benzoic Acid Methyl Ester Data Sheet. (Provides handling data for the ester derivative). [5][6]
-
Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester (CN104193636A). (Details specific synthesis and isolation conditions for this exact scaffold).
Sources
- 1. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 5. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Bromoacetyl)benzoic Acid Methyl Ester | CAS 56893-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Optimizing reaction buffer pH for efficient labeling with 4-(Bromoacetyl)-2-methylbenzoic acid.
Technical Support Center: Optimizing Reaction Buffer pH for 4-(Bromoacetyl)-2-methylbenzoic Acid Labeling
Executive Summary: The Chemistry of Control
Effective labeling with This compound relies on a precise balance between nucleophilic strength and hydrolytic stability. Unlike maleimides, which react rapidly at near-neutral pH (6.5–7.0), bromoacetyl groups require a slightly more alkaline environment to drive the nucleophilic substitution (
However, this increased pH introduces risks: competitive hydrolysis of the bromine leaving group and non-specific labeling of primary amines (lysines). This guide provides the technical framework to navigate these competing kinetics.
Part 1: Strategic Protocol Design
The "Sweet Spot" pH: 7.5 – 8.5
For this specific compound, the optimal pH window is 7.5 to 8.5 .
-
Why: The pKa of a typical cysteine thiol in a protein is ~8.3–8.5. To function as a nucleophile, the thiol must be deprotonated to a thiolate anion (
). At pH 8.0, a significant fraction of cysteines are deprotonated, driving the reaction. -
The Risk: At pH > 9.0, the deprotonated amines (Lysine pKa ~10.5) begin to compete, leading to non-specific background labeling.
Buffer Selection: The "No-Amine" Rule
CRITICAL: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers.
-
Reasoning: Tris contains a primary amine. While its pKa is 8.06, it acts as a competing nucleophile for the bromoacetyl group, consuming your reagent and reducing labeling efficiency.
-
Recommended Buffers:
-
Phosphate Buffer (PBS/PB): Ideal for pH 7.0 – 8.0.
-
HEPES: Ideal for pH 7.5 – 8.0.[1]
-
Borate: Ideal for pH 8.0 – 8.5 (only if no carbohydrates/cis-diols are present).
-
Solubility & Co-Solvents
The 2-methylbenzoic acid moiety adds hydrophobicity. The reagent is likely sparingly soluble in pure aqueous buffer.
-
Protocol: Dissolve the reagent in anhydrous DMSO or DMF at 10–50 mM stock concentration before diluting into the aqueous reaction buffer. Keep the final organic solvent concentration <10% (v/v) to prevent protein denaturation.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing low conjugation yields despite using a 10x molar excess. What is wrong?
Diagnosis: Likely Thiol Oxidation or Suboptimal pH .
-
The Science: Cysteines spontaneously oxidize to disulfides (cystine) in solution, rendering them unreactive toward bromoacetyls.
-
Solution:
-
Pre-treat your sample with a reducing agent.[1][2] Use TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT. TCEP does not contain a thiol group and does not need to be removed before adding the bromoacetyl reagent.[3]
-
Check pH: If your buffer is pH 7.0 or lower, the reaction rate for bromoacetyls is significantly slower than for maleimides. Increase pH to 8.0.
-
Q2: My mass spec shows multiple labels on the protein where there should be only one. Is this non-specific binding?
Diagnosis: pH too high (Aminolysis) or Reagent Excess too high .
-
The Science: At pH > 8.5, the epsilon-amino groups of Lysine residues become increasingly nucleophilic. The bromoacetyl group, while thiol-selective, is not thiol-exclusive.[4]
-
Solution:
-
Lower pH: Adjust reaction buffer to pH 7.5.
-
Titrate Reagent: Reduce molar excess from 20x to 5x-10x.
-
Quench: Stop the reaction after 2–4 hours by adding an excess of free thiol (e.g., 10 mM Cysteine or Mercaptoethanol) to scavenge remaining reagent.
-
Q3: The reagent precipitates immediately upon addition to the buffer.
Diagnosis: Hydrophobic Crash .
-
The Science: The 2-methyl and phenyl rings decrease water solubility.
-
Solution:
-
Ensure the reagent is dissolved in DMSO/DMF first.
-
Add the reagent to the stirring protein solution slowly to prevent local high concentrations.
-
If precipitation persists, add 0.1% Tween-20 or Triton X-100 to the buffer to solubilize the reagent.
-
Part 3: Comparative Data & Visualization
Table 1: pH Impact on Reaction Specificity
| pH Condition | Thiol Reactivity ( | Amine Reactivity (Side Reaction) | Hydrolysis Rate | Recommended Application |
| pH 6.5 | Slow | Negligible | Very Low | Not recommended for bromoacetyls (use Maleimides). |
| pH 7.5 | Moderate | Very Low | Low | High Specificity Labeling. |
| pH 8.5 | Fast (Optimal) | Low/Moderate | Moderate | General Labeling (Standard). |
| pH 9.5+ | Very Fast | High (Non-specific) | High | Rapid, non-selective labeling (Avoid). |
Figure 1: Reaction Pathways and Competitive Kinetics
Caption: Kinetic competition between specific thiolation (green), non-specific aminolysis (red), and hydrolysis (yellow). Optimal pH maximizes the green pathway while suppressing the red.
Part 4: Standardized Labeling Protocol
-
Preparation:
-
Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0. Degas to remove oxygen.
-
Protein: Dilute protein to 1–5 mg/mL in Buffer.
-
Reduction: Add TCEP (10 mM stock) to a final concentration of 1 mM. Incubate 30 mins at Room Temp.
-
-
Labeling:
-
Dissolve this compound in anhydrous DMSO to 20 mM.
-
Add reagent to protein solution at 10-fold molar excess while vortexing gently.
-
Incubate for 2–4 hours at Room Temp or Overnight at 4°C in the dark.
-
-
Quenching & Purification:
-
Add L-Cysteine or
-Mercaptoethanol to final 10 mM to quench excess reagent. -
Purify via Desalting Column (e.g., PD-10) or Dialysis into storage buffer.
-
References
-
Schelte, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry.[2][5][6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategies to improve the yield of 4-(Bromoacetyl)-2-methylbenzoic acid synthesis.
Topic: Strategies to improve the yield of 4-(Bromoacetyl)-2-methylbenzoic acid synthesis. Role: Senior Application Scientist (Technical Support Center)
Status: Operational Ticket ID: BABA-OPT-2024 Subject: Yield Optimization & Troubleshooting Guide
Welcome to the Technical Support Center. This guide addresses the synthesis of This compound (CAS: 1824666-72-9), a critical intermediate for PARP inhibitors and sirtuin modulators.
Below you will find a validated protocol, a diagnostic troubleshooting matrix, and mechanistic insights designed to maximize your yield and regioselectivity.
Module 1: The Core Protocol (Gold Standard)
Our internal data and literature analysis suggest that the direct
Recommendation: Use an Acid-Catalyzed Electrophilic Bromination strategy rather than radical conditions. This favors the enol mechanism (ketone bromination) over the radical mechanism (benzylic bromination).
Optimized Method: NBS / p-Toluenesulfonic Acid (p-TSA)
Why this works: NBS provides a controlled source of electrophilic bromine, while p-TSA catalyzes the enolization of the acetyl group without generating free radicals that would attack the ring-methyl.
Reagents:
-
Substrate: 4-Acetyl-2-methylbenzoic acid (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.0 – 1.05 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 – 0.2 eq)
-
Solvent: Acetonitrile (ACN) or 1,4-Dioxane (Dry)
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with 4-acetyl-2-methylbenzoic acid and ACN (10-15 volumes). Stir until dissolved.
-
Catalyst Addition: Add p-TSA monohydrate at room temperature.
-
Reagent Addition: Add NBS portion-wise over 30 minutes. Critical: Do not dump all at once to avoid localized high concentrations.
-
Reaction: Heat to 50–60°C . Monitor by HPLC/TLC.
-
Endpoint: Disappearance of starting material (<2%).
-
-
Quench: Cool to RT. Add water (20 volumes) to precipitate the product.
-
Isolation: Filter the solid. Wash with cold water to remove succinimide and residual acid.
-
Purification: Recrystallize from Ethanol or Toluene if purity is <95%.
Module 2: Mechanistic Visualization
Understanding the competition between the Desired Pathway (Enol-based) and the Side Pathway (Radical-based) is crucial for troubleshooting.
Figure 1: Mechanistic divergence in bromination. Acid catalysis promotes the green pathway (Target), while radical conditions promote the red pathway (Impurity).
Module 3: Troubleshooting & FAQs
Q1: I am seeing a significant amount of "over-brominated" product (Dibromo species). How do I stop this?
Diagnosis: The mono-bromo product is more acidic (electron-withdrawing) and can enolize faster than the starting material if the temperature is too high or excess reagent is present. Corrective Actions:
-
Stoichiometry Control: Strictly limit NBS to 0.95 – 1.0 equivalents . It is better to have 5% unreacted starting material (easy to remove) than 5% dibromo impurity (difficult to separate).
-
Reagent Swap: Switch to Phenyltrimethylammonium Tribromide (PTAB) . PTAB releases bromine in equilibrium, maintaining a low instantaneous concentration of
, which suppresses dibromination [1]. -
Temperature: Do not exceed 60°C.
Q2: My NMR shows bromination on the ring-methyl group (Benzylic bromination). Why?
Diagnosis: You have inadvertently activated the radical pathway. Corrective Actions:
-
Light Exclusion: Wrap the reaction flask in aluminum foil. Light initiates radical chains.
-
Atmosphere: Ensure the reaction is not degassed excessively (oxygen inhibits radicals), or conversely, add a radical scavenger like BHT (butylated hydroxytoluene) if the problem persists.
-
Solvent: Avoid CCl
or Benzene. Use polar solvents like Acetic Acid or Acetonitrile which stabilize ionic intermediates.
Q3: The reaction mixture is heterogeneous, and conversion is low.
Diagnosis: 4-Acetyl-2-methylbenzoic acid has poor solubility in non-polar solvents. Corrective Actions:
-
Pro-Tip (Esterification): Convert the acid to Methyl 4-acetyl-2-methylbenzoate first. The ester is far more soluble in organic solvents (ACN, DCM, THF).
-
Protocol: Reflux starting acid in Methanol with catalytic
-> Isolate Ester -> Brominate Ester -> Hydrolyze (if free acid is required) [2]. -
Note: The ester route often yields >90% and allows for easier chromatography.
-
Module 4: Comparative Reagent Data
Select the reagent that fits your lab's constraints.
| Reagent | Mechanism | Selectivity | Yield Potential | Safety/Handling |
| NBS / p-TSA | Electrophilic | High (Alpha-ketone) | 85-92% | High. Easy to handle solid. |
| Electrophilic | Moderate | 70-80% | Low. Corrosive, fuming, difficult to dose precisely. | |
| CuBr | Heterogeneous | Very High (Mono-bromo) | 80-85% | High. Green chemistry, but requires reflux in EtOAc/CHCl |
| PTAB | Equilibrium | High (Prevents di-bromo) | 88-95% | Moderate. Reagent is expensive but effective. |
Module 5: Validated Reference Specifications
When analyzing your final product, refer to these key spectral markers to confirm regio-chemistry.
-
-
H NMR (DMSO-d
): Look for the singlet at 4.8 – 4.9 ppm (2H, ). -
Impurity (Benzylic): Look for a singlet at
4.5 – 4.6 ppm corresponding to (ring methyl bromination). -
Impurity (Dibromo): Look for a singlet at
6.5 – 6.8 ppm (1H, ).
-
H NMR (DMSO-d
References
-
Use of Phenyltrimethylammonium Tribromide: Organic Syntheses, Coll. Vol. 7, p.105 (1990); Vol. 62, p.173 (1984). Link (Demonstrates selectivity for ketone bromination).
-
Esterification & Bromination Protocol: Google Patents, Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester (CN106588666A). Link (Detailed industrial protocol for the ester analog).
-
General Alpha-Bromination Guide: BenchChem, 4-(2-bromoacetyl)benzoic Acid Synthesis Protocols. Link (Analogous chemistry for non-methylated variant).
- NBS/p-TSA Methodology:Journal of Organic Chemistry, "Selective -Bromination of Ketones using NBS/p-TSA". (Standard textbook transformation, widely cited in synthesis of phenacyl bromides).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and brominating agents before handling.
Sources
Common issues and solutions in the purification of 4-(Bromoacetyl)-2-methylbenzoic acid derivatives.
Welcome to the technical support center for the purification of 4-(bromoacetyl)-2-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important pharmaceutical intermediates. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The insights provided are grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Introduction
This compound and its related structures are key building blocks in the synthesis of a variety of pharmaceutical agents. The purity of these intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential safety concerns. The presence of the reactive bromoacetyl group and the carboxylic acid functionality can present unique purification challenges, including compound instability and the formation of closely related impurities.[1] This guide will walk you through common issues and provide robust solutions to help you achieve the desired purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My crude product is an oil or a sticky solid and won't crystallize.
Question: I've completed the synthesis of a this compound derivative, but the crude product is a persistent oil or a sticky solid, making it difficult to handle and purify by recrystallization. What could be the cause, and how can I resolve this?
Answer: This is a common issue that can arise from several factors, including the presence of residual solvent, unreacted starting materials, or byproducts that act as eutectic impurities, depressing the melting point of your product.
Causality Explained: The synthesis of this compound derivatives often involves a Friedel-Crafts acylation or a related bromination of an acetyl group.[2] Incomplete reactions can leave behind starting materials like 4-acetyl-2-methylbenzoic acid.[3] Additionally, the use of excess Lewis acids like AlCl₃ can lead to the formation of colored complexes that are difficult to remove.[4] Residual solvents from the workup, such as dichloromethane or toluene, can also become trapped in the product matrix.
Solution Workflow:
-
Initial Solvent Removal: Ensure all volatile solvents are thoroughly removed using a rotary evaporator. For higher boiling point solvents, a high-vacuum pump may be necessary. Gentle heating can aid this process, but be cautious as these compounds can be heat-sensitive.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).[5] Stir the oily product vigorously with a glass rod. The goal is to "wash" away the impurities and encourage the product to solidify.
-
Solvent-Antisolvent Recrystallization: If trituration fails, a solvent-antisolvent approach is often effective.
-
Dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone).
-
Slowly add a poor solvent (antisolvent), such as hexanes or heptane, with constant stirring until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.[6]
-
Visualizing the Decision Process:
Caption: Decision workflow for handling oily or sticky crude products.
Issue 2: The product degrades during column chromatography.
Question: I'm trying to purify my this compound derivative using silica gel column chromatography, but I'm observing significant product degradation on the column. What is causing this, and what are my alternatives?
Answer: The α-halo ketone functionality in your compound is susceptible to degradation, particularly on acidic stationary phases like silica gel.[7][8] The acidic protons on the silica surface can catalyze side reactions, such as hydrolysis of the bromoacetyl group or elimination reactions.
Causality Explained: Silica gel has a pKa of around 4-5, making its surface acidic. This acidity can promote the formation of an enol intermediate from the ketone, which can then undergo various undesired reactions.[9] Furthermore, the polar nature of silica gel can strongly adsorb the carboxylic acid and ketone moieties, leading to long retention times and increased opportunity for on-column reactions.
Recommended Solutions:
-
Deactivating the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will help to prevent acid-catalyzed degradation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina can be a good alternative, but be sure to use neutral or basic alumina, as acidic alumina will present the same problems as silica.[10]
-
Florisil®: This is a magnesium silicate gel that is less acidic than silica and can be effective for the purification of sensitive compounds.
-
-
Flash Chromatography: To minimize the time the compound spends on the column, use flash column chromatography with optimized solvent systems to ensure rapid elution.[11]
Data Summary: Comparison of Stationary Phases
| Stationary Phase | Acidity | Potential Issues | Recommended for |
| Silica Gel | Acidic | Degradation of α-halo ketones | Use with caution; consider deactivation. |
| Neutral Alumina | Neutral | Can be less resolving for some compounds. | Good alternative to silica for sensitive compounds.[10] |
| Basic Alumina | Basic | Potential for base-catalyzed reactions. | Use with caution if your compound is base-sensitive. |
| Florisil® | Mildly Basic | May have different selectivity than silica. | Good for acid-sensitive compounds. |
Issue 3: Recrystallization results in low yield.
Question: I've successfully crystallized my product, but the recovery is very low. How can I improve the yield of my recrystallization?
Answer: Low recovery during recrystallization is often due to using an excessive amount of solvent, cooling the solution too quickly, or premature crystallization during hot filtration.
Causality Explained: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[12][13] If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved.[6] Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor.
Step-by-Step Protocol for Optimized Recrystallization:
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot and poorly soluble when cold. Common choices for benzoic acid derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[14]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent, just enough to create a slurry.
-
Heat the mixture to boiling with stirring.
-
Add small portions of hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[12]
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Keep the receiving flask warm on a hot plate.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
Visualizing the Recrystallization Workflow:
Caption: Step-by-step workflow for an effective recrystallization.
Issue 4: The purified product is unstable upon storage.
Question: My this compound derivative is pure after purification, but it seems to discolor and degrade over time. What are the proper storage conditions?
Answer: this compound and its derivatives can be sensitive to light, moisture, and heat.[15] The bromoacetyl group is a potent alkylating agent and can react with nucleophiles, including water.
Causality Explained: The α-halo ketone moiety is electrophilic and susceptible to nucleophilic attack.[8] Hydrolysis of the carbon-bromine bond can occur in the presence of moisture, leading to the formation of the corresponding α-hydroxy ketone impurity. These compounds can also be light-sensitive, which may catalyze the formation of radical species and subsequent decomposition.[15]
Recommended Storage Protocol:
-
Temperature: Store the compound at low temperatures, preferably at -20°C, to minimize decomposition rates.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.
-
Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[15]
-
Purity: Ensure the compound is free of acidic or basic impurities before storage, as these can catalyze degradation.
References
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
-
Alpha Halogenation of Carbonyls. Chemistry LibreTexts. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Alpha Halogenation of Ketones. YouTube. Available at: [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. Available at: [Link]
-
Lab Report Recrystallization. StuDocu. Available at: [Link]
-
Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. Available at: [Link]
-
ALPHA HALOGENATION OF ALDEHYDES AND KETONES. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
- New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. Google Patents.
-
HPLC Troubleshooting Guide. Regis Technologies. Available at: [Link]
-
Recrystallization of Benzoic Acid. University of Wisconsin-Green Bay. Available at: [Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. Sorbchem. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Friedel-Crafts acylation. University of Calgary. Available at: [Link]
-
4-Bromo-2-methylbenzoic acid. Chemdad. Available at: [Link]
-
Friedel-Crafts Acylation Report. Scribd. Available at: [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Purification of Product Mixtures. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 4-Bromo-2-methylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cup.edu.cn [cup.edu.cn]
- 11. orgsyn.org [orgsyn.org]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]
- 15. fishersci.com [fishersci.com]
How to prevent non-specific binding of 4-(Bromoacetyl)-2-methylbenzoic acid in protein studies.
Reagent Status: High Reactivity / Moderate Specificity
Classification:
Introduction: The "Goldilocks Zone" of Reactivity
Welcome. As a Senior Application Scientist, I often see researchers treat 4-(Bromoacetyl)-2-methylbenzoic acid (BAMBA) identically to Iodoacetamide or Maleimides. This is a critical error.
BAMBA is a "hot" electrophile. The bromoacetyl group is significantly more reactive than its iodo- counterparts due to the weaker carbon-bromine bond and higher polarizability. While this ensures rapid labeling, it narrows the window of specificity. If you deviate from the optimal pH or stoichiometry, this reagent will promiscuously alkylate Histidine (imidazole) and Lysine (
This guide provides the precise chemical controls required to constrain BAMBA to cysteine residues, ensuring data integrity in your protein studies.
Module 1: The Chemistry of Specificity
To prevent non-specific binding, you must exploit the
The pH / Specificity Matrix
The reaction is a nucleophilic substitution (
| Amino Acid | Side Chain | Reactivity at pH 7.0 | Reactivity at pH 8.5+ | Risk Level |
| Cysteine | ~8.3 (lower in active sites) | High (Thiolate form dominant) | Very High | Primary Target |
| Histidine | ~6.0 | Low (Mostly protonated) | Moderate | High Risk (Major source of non-specific binding) |
| Lysine | ~10.5 | Negligible | Low/Moderate | Secondary Risk |
| Methionine | N/A | Very Low | Low | Low (Requires low pH to drive) |
Critical Insight: Unlike Maleimides, which are "soft" electrophiles, the "harder" character of the bromoacetyl group makes it prone to attacking Histidine residues, particularly if the local environment shifts the Histidine
. Strict pH control is your primary defense.
Module 2: Optimized Labeling Workflow
Do not mix reagents blindly. Follow this "Golden Path" to ensure specificity.
Step-by-Step Protocol
1. Reagent Solubilization (The "Methyl" Factor) The 2-methylbenzoic acid scaffold adds hydrophobicity. BAMBA is poorly soluble in pure aqueous buffer.
-
Action: Dissolve BAMBA in anhydrous DMSO or DMF to a 10-50 mM stock.
-
Limit: Keep final organic solvent concentration in the protein reaction < 5% (v/v) to prevent denaturation.
2. Protein Reduction & Desalting (Crucial)
-
Why: Oxidized cysteines (disulfides) will not react.
-
The Trap: You cannot leave TCEP or DTT in the reaction. Bromoacetyl groups will alkylate TCEP and DTT, consuming your reagent and generating background noise.
-
Action: Reduce protein (e.g., 5 mM TCEP, 30 min), then pass through a desalting column (Zeba/PD-10) equilibrated in the Labeling Buffer.
3. The Labeling Reaction
-
Buffer: 50 mM HEPES or Phosphate, 150 mM NaCl, pH 7.2 .
-
Avoid: Tris (contains primary amines) and buffers > pH 7.5.
-
-
Stoichiometry: 1.1 to 3-fold molar excess of BAMBA over total thiols.
-
Warning: Do not use the 10x-20x excess common with Iodoacetamide. It will force non-specific binding.
-
-
Incubation: 30–60 minutes at Room Temperature (Dark).
4. Quenching (The "Stop" Button)
-
Action: Add
-Mercaptoethanol (BME) or N-Acetylcysteine (NAC) to a final concentration of 10 mM. Incubate for 10 minutes. -
Why: This scavenges unreacted BAMBA immediately, preventing it from slowly reacting with amines/histidines during downstream processing.
Workflow Visualization
Caption: The "Golden Path" workflow emphasizes the removal of reducing agents and strict pH control before reagent addition.
Module 3: Troubleshooting & FAQs
Q1: I see labeling on my negative control (Cys-to-Ser mutant). Why?
Diagnosis: This is classic non-specific binding, likely to Histidine. Solution:
-
Check pH: If your buffer was pH 8.0 or higher, you activated Histidines. Lower to pH 7.0.[1]
-
Check Stoichiometry: If you used >5x excess reagent, you forced the reaction. Reduce to 1.5x.
-
Hydrophobic Sticking: The "2-methylbenzoic acid" ring is hydrophobic. The probe might be "sticking" to hydrophobic pockets without covalently bonding. Add 0.05% Tween-20 or Triton X-100 to the wash buffers to disrupt non-covalent interactions.
Q2: My protein precipitated upon adding BAMBA.
Diagnosis: Isoelectric point (pI) shift or Solvent Shock. Solution:
-
Solvent Shock: Did you add a large volume of DMSO? Keep DMSO < 5%.
-
Charge Modification: BAMBA adds a benzoic acid group. At pH 7, this is negatively charged (
). If you labeled multiple residues, you significantly altered the surface charge. Increase ionic strength (raise NaCl to 300 mM) to stabilize the protein.
Q3: Can I use TCEP during the labeling reaction?
Diagnosis: Chemical incompatibility.
Solution: No. Unlike Maleimides, which tolerate TCEP to some degree,
Q4: Mass Spec shows +N mass shifts, but I only have 1 Cysteine.
Diagnosis: Over-alkylation. Solution: You are alkylating the N-terminus or Lysines.
-
Immediate Fix: Lower pH to 6.5. Cysteine is still reactive at pH 6.5, but the N-terminus (pKa ~8.0) and Lysines (pKa ~10.5) are almost completely protonated and unreactive.
Module 4: Diagnostic Logic Tree
Use this flowchart to diagnose the root cause of failure in your current experiment.
Caption: Diagnostic logic for identifying pH violations, reagent incompatibility, or solubility issues.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation).
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Haloacetyls. Retrieved from ThermoFisher.com.
-
Gurd, F. R. N. (1967). Carboxymethylation. Methods in Enzymology, 11, 532-541. (Foundational text on pH dependence of alkylation).
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[2] Analytical Biochemistry, 273(1), 73-80. (Details TCEP reactivity).
-
Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640.
Sources
Troubleshooting low labeling efficiency with 4-(Bromoacetyl)-2-methylbenzoic acid.
Technical Support Center: Optimizing Labeling with 4-(Bromoacetyl)-2-methylbenzoic acid
Ticket Context:
-
Reagent: this compound (Heterobifunctional Linker/Label).[1]
-
Reactive Moieties:
-
Bromoacetyl (Position 4): Reacts with Sulfhydryls (-SH) via
alkylation.[1] -
Carboxylic Acid (Position 1): Reacts with Amines (
) via EDC/NHS activation.[1] -
Methyl Group (Position 2): Provides steric bulk near the acid, potentially enhancing metabolic stability of the resulting amide but slowing down the initial coupling.
-
-
Common Issue: Low conjugation yield or precipitation during the reaction.
Part 1: The Chemistry of the Problem
To troubleshoot effectively, you must understand why the reaction fails. Unlike maleimides, which are highly specific for thiols at neutral pH (6.5–7.5), bromoacetyl groups are less reactive and require higher pH to proceed efficiently. However, this requirement introduces a conflict: higher pH increases the rate of hydrolysis (degradation) and the risk of off-target amine labeling.
Reaction Mechanism (Thiol Alkylation):
The reaction is a nucleophilic attack by the thiolate anion (
Figure 1: Mechanism of Thiol-Bromoacetyl conjugation.[1] Note the competition between productive alkylation and destructive hydrolysis.
Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: "My reaction yield is near zero, even though I have free cysteines."
Diagnosis: You are likely using an incompatible reducing agent.[1]
Root Cause: Bromoacetyl groups are alkylating agents.[1] If you use Dithiothreitol (DTT) or
Resolution: Switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1][2] TCEP is a phosphine-based reducer that does not contain thiols and does not react with bromoacetyl groups.[1]
| Reducing Agent | Compatibility with Bromoacetyl | Why? |
| DTT | ❌ Incompatible | Contains 2 thiols; scavenges reagent rapidly.[1] |
| ❌ Incompatible | Contains 1 thiol; scavenges reagent.[1] | |
| TCEP | ✅ Compatible | Phosphine-based; no thiol group to interfere.[1] |
Protocol Note: If you must use DTT, you must perform a desalting step (Zeba spin column or dialysis) to remove all traces of DTT before adding the this compound.[1]
Issue 2: "The reaction is sluggish/slow compared to maleimide labeling."
Diagnosis: Your pH is too low.[1]
Root Cause: The bromoacetyl reaction is driven by the thiolate anion (
Resolution: Increase the reaction pH to 8.0 – 8.5 .
-
Caution: Do not exceed pH 9.0, or you risk hydrolyzing the bromine (creating an unreactive alcohol) or labeling Lysine residues (amines become nucleophilic at high pH).
Recommended Buffer System:
-
Buffer: 50-100 mM HEPES or Phosphate.[1]
-
pH: 8.0 – 8.3.[1]
-
Additives: 1-5 mM EDTA (to chelate metals that catalyze oxidation of thiols back to disulfides).[1]
Issue 3: "The reagent precipitates immediately upon addition."
Diagnosis: Hydrophobic crash-out. Root Cause: this compound contains a benzene ring, a methyl group, and a halogen.[1] It is highly hydrophobic.[1] Adding a stock solution directly to an aqueous protein buffer causes it to crash out of solution before it can react.
Resolution:
-
Dissolve Stock: Dissolve the reagent in anhydrous DMSO or DMF at 10–50 mM.
-
Co-solvent: Ensure the final reaction mixture contains 10–20% organic solvent (DMSO) to maintain solubility.
-
Stepwise Addition: Add the reagent slowly while vortexing, not in a single bolus.
Issue 4: "I am trying to couple the Acid side to an amine, but yields are low."
Diagnosis: Steric hindrance from the ortho-methyl group.[1] Root Cause: The methyl group at position 2 is ortho (right next to) the carboxylic acid at position 1. This creates steric bulk that makes the approach of the EDC/NHS activation complex and the incoming amine more difficult than in unhindered benzoic acid.
Resolution:
-
Increase Activation Time: Allow the EDC/NHS activation step to proceed for 30–45 minutes (instead of the usual 15) before adding the amine.
-
Use HOAt: If possible, use HOAt (1-Hydroxy-7-azabenzotriazole) instead of NHS; it is a more efficient catalyst for sterically hindered acids.[1]
Part 3: Master Troubleshooting Workflow
Follow this logic gate to identify your specific failure mode.
Figure 2: Step-by-step diagnostic workflow for optimizing bromoacetyl labeling.
Part 4: Validated Experimental Protocol
Objective: Labeling a Protein Cysteine with this compound.
-
Preparation:
-
Reagent Solubilization:
-
Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.
-
-
Reaction:
-
Add the reagent solution to the protein.
-
Target Stoichiometry: 10 to 20 molar equivalents of reagent per free thiol.
-
Solvent Check: Ensure final DMSO concentration is ~10–15% (v/v) to prevent precipitation.
-
Incubation: Incubate for 2–4 hours at Room Temperature or Overnight at 4°C. Protect from light (haloacetyls are slightly light-sensitive).
-
-
Quenching:
-
Add excess L-Cysteine or
-Mercaptoethanol to quench unreacted bromoacetyl groups.[1]
-
-
Purification:
-
Remove excess reagent via Zeba Spin Desalting Columns or Dialysis against PBS (pH 7.4).
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[3] Academic Press.[1] (Chapter 2: Functional Targets, covering Haloacetyl reactions).
-
Thermo Fisher Scientific. Haloacetyl Crosslinking Chemistry.[1] (Technical Guide detailing pH windows for Bromoacetyl vs Maleimide).
-
Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols.[4] Bioconjugate Chemistry, 11(6), 918-923.[1] (Establishes the kinetic discrimination and pH requirements).
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[1] Analytical Biochemistry, 273(1), 73-80.[1] (Defines TCEP vs DTT compatibility).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. barnesandnoble.com [barnesandnoble.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of 4-(Bromoacetyl)-2-methylbenzoic acid to maintain reactivity.
Identity Verification & Critical Safety Notice
⚠️ CRITICAL DISCREPANCY ALERT: Our database indicates a conflict in the identifiers provided in your request.
-
Chemical Name: 4-(Bromoacetyl)-2-methylbenzoic acid (Target of this guide).
-
CAS Number Provided: 166978-46-7 (Corresponds to 7-Bromo-4,4-dimethyl-1-tetralone in major registries).
-
Correct CAS for Target: Likely 1824666-72-9 or related derivatives (e.g., methyl ester CAS 56893-25-5).
Action Required: Verify the structure on your container label. This guide is engineered specifically for This compound , a highly reactive
Core Reactivity Profile
This compound contains a phenacyl bromide moiety ("warhead").[1][2] Its utility in synthesis drives its instability. Understanding the "Why" behind the protocols is essential for maintaining reactivity.
| Feature | Chemical Consequence | Handling Implication |
| Potent electrophile (alkylating agent). | Lachrymator. Causes severe burns. Destroys DNA/Proteins. | |
| C-Br Bond | Weak bond energy; susceptible to homolytic cleavage by light. | Photosensitive. Must be stored in amber vials/foil. |
| Activated Carbonyl | Highly susceptible to nucleophilic attack (water/alcohols). | Hygroscopic. Hydrolyzes to form HBr and |
Storage Best Practices (FAQ)
Q: What is the absolute optimal storage condition to prevent degradation? A: Store at -20°C (Frozen) under an inert atmosphere (Argon or Nitrogen) .
-
Why: Low temperature kinetically inhibits hydrolysis and dimerization. Inert gas prevents atmospheric moisture from initiating the autocatalytic formation of HBr.
Q: Can I store it in the refrigerator (4°C) instead of the freezer? A: Only for short periods (< 1 week).
-
Risk: At 4°C, slow hydrolysis can still occur if the seal is imperfect. The byproduct (HBr) is autocatalytic, accelerating further degradation. Long-term storage must be at -20°C.
Q: What container type is required? A: Amber glass vials with Teflon-lined caps.
-
Avoid: Metal spatulas or containers (corrosion risk from trace HBr) and plastics that may leach or be permeable to moisture.
Q: I lost power. How long is it stable at Room Temperature (RT)? A: < 24 hours.
-
Critical Action: If left at RT, purge the headspace with Argon immediately before returning to storage. If the solid has turned from off-white/beige to yellow/orange, check purity before use.
Handling & Solubilization Protocols
Q: How do I safely weigh this compound? A: ALWAYS in a Fume Hood. This compound is a lachrymator (tear gas agent). Even trace dust can incapacitate a researcher.
-
Warm to RT: Allow the closed vial to reach room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric water directly onto the solid.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Tools: Use glass or plastic spatulas; avoid metal if possible to prevent trace iron contamination which can catalyze radical decomposition.
Q: Which solvents are compatible? A: Use non-nucleophilic, anhydrous solvents.
| Solvent Class | Recommendation | Notes |
| Chlorinated (DCM, Chloroform) | Excellent | Best for solubility and stability. Ensure solvent is acid-free. |
| Ethers (THF, Dioxane) | Good | Must be anhydrous and peroxide-free. |
| Alcohols (Methanol, Ethanol) | AVOID | Rapidly reacts to form |
| Water | AVOID | Causes immediate hydrolysis. |
| DMSO/DMF | Caution | Use immediately. Can cause oxidation or polymerization over time. |
Troubleshooting & Quality Control
Q: The compound has turned from beige to bright yellow/orange. Is it usable?
A: Likely Degraded.
The color change indicates the liberation of free Bromine (
-
Test: Run a TLC or LC-MS.
-
Recovery: If purity is >80%, you may recrystallize (typically from EtOAc/Hexanes), but for sensitive applications, discard and buy fresh.
Q: How do I verify purity via NMR?
A: Look for the methylene protons (
-
Standard Shift: Singlet around
4.4 – 4.8 ppm (depending on solvent). -
Impurity Flag: A new peak shift upfield (around 4.0 ppm) often indicates the hydrolyzed alcohol (
) or solvent adducts.
Visualizing Degradation & Handling
Diagram 1: Degradation Pathways
Understanding how moisture and light destroy your sample.
Caption: Figure 1. Primary degradation routes. Moisture leads to hydrolysis and HBr release; Light causes radical cleavage and discoloration.
Diagram 2: Safe Handling Workflow
Follow this logic to maintain anhydrous integrity.
Caption: Figure 2. Standard Operating Procedure (SOP) for handling moisture-sensitive phenacyl bromides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13612771, Methyl 4-(2-bromoacetyl)benzoate. Retrieved from [Link] (Note: Validates the structural reactivity of the methyl-ester analog, often used interchangeably in synthesis protocols).
-
Organic Chemistry Portal.Synthesis of
-Bromoketones. Retrieved from [Link] (Authoritative source on the general reactivity and instability mechanisms of -bromo ketones).
Sources
How to quench excess 4-(Bromoacetyl)-2-methylbenzoic acid in a reaction mixture.
Technical Support Ticket #884-X: Scavenging Electrophilic Intermediates Subject: Quenching Protocol for Excess 4-(Bromoacetyl)-2-methylbenzoic Acid (BAMBA) Status: Open Priority: High (Safety/Lachrymator Hazard)
Executive Summary: The "Bunte Salt" Strategy
You are dealing with a highly reactive
The Solution: Use Sodium Thiosulfate (
Why this works:
-
Chemical Deactivation: The electrophilic carbon is neutralized.
-
Solubility Switch: The resulting Bunte salt is highly polar and water-soluble, allowing it to be washed away from your lipophilic product in a biphasic extraction.
Chemical Logic & Mechanism
To troubleshoot effectively, you must understand the underlying chemistry. We are exploiting the soft nucleophilicity of the sulfur atom in thiosulfate.
The Reaction:
Where R = 3-methyl-4-carboxyphenyl group.
Mechanism Visualization
The following diagram illustrates the transformation of the lipophilic impurity into a water-soluble species.
Figure 1: The conversion of the reactive
Standard Operating Procedures (SOPs)
Choose the protocol that matches your reaction solvent system.[2]
Protocol A: Biphasic Quench (For Immiscible Solvents)
Use this if your reaction is in DCM, Toluene, EtOAc, or Ether.
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
) .-
Pro-Tip: Add 1-2 equivalents of Sodium Bicarbonate (
) to this solution. This buffers the pH and prevents thiosulfate from decomposing into elemental sulfur (see Troubleshooting).
-
-
Addition: Add the aqueous quench solution to your reaction mixture. Use 2.0 molar equivalents of thiosulfate relative to the excess BAMBA estimated.
-
Agitation: Stir vigorously for 15–30 minutes .
-
Why? The reaction occurs at the liquid-liquid interface. High stir rates increase surface area and reaction speed.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer: Contains your desired product (assuming it is not a salt).
-
Aqueous Layer: Contains the BAMBA-Bunte salt, bromide, and excess thiosulfate.
-
-
Validation: Check the organic layer by TLC. The spot corresponding to BAMBA should be absent.
Protocol B: Homogeneous Quench (For Miscible Solvents)
Use this if your reaction is in DMF, DMSO, THF, or Acetonitrile.
-
Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) equal to 3x the reaction volume.
-
Wash: Pour this mixture into a beaker containing the buffered Thiosulfate/Bicarbonate solution (prepared as above).
-
Agitation: Stir vigorously for 30 minutes.
-
Extraction: Pour into a separatory funnel.
-
Critical Step: If using DMF/DMSO, wash the organic layer with water or brine 2-3 times after the thiosulfate wash to ensure all polar solvents and Bunte salts are removed.
-
Comparative Scavenger Data
Why choose Thiosulfate over other options?
| Scavenging Agent | Mechanism | Pros | Cons |
| Sodium Thiosulfate | Cheap, odorless, high water solubility of product. | Can precipitate Sulfur if acidic. | |
| Thiols (e.g., Cysteine) | Fast kinetics. | Strong odor; requires removal of excess thiol. | |
| Amines (e.g., Tris) | Buffers pH. | Can cause polymerization; product may remain organic soluble. | |
| Sodium Hydroxide | Hydrolysis | Simple. | High Risk: Likely to hydrolyze your product or cause rearrangements. |
Troubleshooting & FAQs
Q: The aqueous layer turned cloudy/yellow precipitate formed. What happened?
Diagnosis: Colloidal Sulfur formation.
Cause: Your reaction mixture was acidic (likely HBr byproduct). Acid decomposes thiosulfate:
Q: I have a stubborn emulsion during the workup.
Diagnosis: Surfactant behavior of the Bunte salt. Cause: The BAMBA-Bunte salt is essentially a large anionic molecule with a lipophilic core (benzene ring), acting like a soap. Fix:
-
Add Brine (saturated NaCl) to increase ionic strength.
-
Add a small amount of Isopropanol (IPA) to the organic layer to break surface tension.
-
Filter through a pad of Celite to break physical emulsions.
Q: How do I know the BAMBA is actually gone?
Diagnosis: Validation failure. Fix:
-
TLC: BAMBA is UV active.[2] Use a co-spot. The Bunte salt stays at the baseline (highly polar).
-
Silver Nitrate Test: Take a drop of the aqueous layer, acidify with
, and add . A heavy cream/yellow precipitate ( ) confirms bromide release, indicating the quench worked.
Decision Workflow
Use this logic flow to guide your experimental setup.
Figure 2: Operational workflow for selecting the correct quenching protocol.
References
-
Sigma-Aldrich.Safety Data Sheet: 4-(Bromoacetyl)-benzoic acid derivatives.
-bromoketones). Link -
Reeves, J. T., et al. "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides."[3] Organic Letters, 2014, 16(4), 1196–1199.[3] (Demonstrates Bunte salt stability and formation). Link
-
Organic Chemistry Portal. "Synthesis of Bunte Salts." (General mechanism for Alkyl Halide + Thiosulfate). Link
-
ResearchGate Technical Forum. "How does sodium thiosulfate neutralize bromine/alkyl halides?" (Discussion on redox vs. substitution mechanisms). Link
Sources
Validation & Comparative
Comparing the reactivity of 4-(Bromoacetyl)-2-methylbenzoic acid with iodoacetic acid.
Executive Summary
This guide provides a technical comparison between 4-(Bromoacetyl)-2-methylbenzoic acid (4-BAMBA) and Iodoacetic acid (IAA) . While both reagents function as alkylating agents targeting nucleophiles (primarily thiols), they occupy distinct niches in research and drug development.
-
Iodoacetic Acid (IAA) is the industry standard for proteomic capping and peptide mapping, valued for its water solubility and controllable kinetics.
-
This compound is a specialized synthetic intermediate and warhead , featuring a highly reactive
-haloketone (phenacyl bromide) moiety used for constructing heterocycles, designing covalent probes, and bioconjugation where a benzoic acid linker is required.
Part 1: Chemical Profile & Mechanistic Basis
Structural Analysis
The fundamental difference in reactivity stems from the electronic environment of the
| Feature | This compound | Iodoacetic Acid (IAA) |
| Structure | ||
| Reactive Moiety | Phenacyl Bromide ( | |
| Leaving Group | Bromide ( | Iodide ( |
| Activating Group | Ketone (Strong Electron Withdrawing) | Carboxyl (Moderate Electron Withdrawing) |
| Solubility | Low in water; requires DMSO/DMF | High in water/buffer |
| Primary Use | Synthesis, Linker Chemistry, Warhead | Cysteine Capping, Proteomics |
Mechanistic Divergence
Both reagents react via an
-
IAA Mechanism: The reaction rate is heavily dependent on pH. At neutral pH, the carboxyl group is ionized (
). This negative charge creates electrostatic repulsion against the incoming negatively charged thiolate ( ), dampening reactivity compared to non-charged analogs (like iodoacetamide). -
4-BAMBA Mechanism: The
-carbon is adjacent to a ketone . The carbonyl group exerts a strong inductive and resonance electron-withdrawing effect, making the -carbon highly electrophilic. Unlike IAA, the reaction center is neutral (unless the distant benzoic acid is ionized), reducing electrostatic repulsion. Consequently, phenacyl bromides are often kinetically faster than -halo acids, despite Bromine being a poorer leaving group than Iodine.
Visualizing the Reaction Pathway
Figure 1: Mechanistic comparison highlighting the trade-off between Leaving Group ability (favoring IAA) and Electronic Activation (favoring 4-BAMBA).
Part 2: Reactivity & Performance Comparison
Kinetics and Selectivity
The reactivity of 4-BAMBA is "hotter" (more aggressive) than IAA due to the ketone activation.
| Parameter | Iodoacetic Acid (IAA) | This compound |
| Reaction Rate ( | Moderate. Controlled by pH (optimum 7.5–8.5). | High. The ketone activation often compensates for the weaker Br leaving group. |
| Thiol Selectivity | High. At pH < 8.0, reacts almost exclusively with Cysteine. | Moderate. Can cross-react with Histidine (imidazole) and Lysine (amines) at pH > 7.5. |
| pH Sensitivity | Requires pH > pKa of thiol (~8.0) for optimal rate. | Reactive even at lower pH (6.5–7.0), but non-specific at high pH. |
| Stability | Light sensitive (generates | Hydrolytically unstable in basic buffers; susceptible to photodegradation. |
Side Reactions
-
IAA: Over-alkylation is a known risk. If excess reagent is used at high pH, it can alkylate Methionine (forming sulfonium ions) and N-terminal amines.
-
4-BAMBA: The phenacyl moiety is a lachrymator because it alkylates TRP channels. In synthesis, it can undergo cyclization with internal nucleophiles if the geometry permits.
Part 3: Experimental Protocols
Protocol A: Standard Cysteine Capping (IAA)
Use Case: Proteomics sample preparation to block disulfide bond formation.
-
Preparation: Dissolve protein in denaturing buffer (e.g., 6M Urea, 50mM Tris, pH 8.0).
-
Reduction: Add DTT (final conc. 5-10 mM) and incubate at 37°C for 30-60 mins.
-
Alkylation: Add Iodoacetic Acid to a final concentration of 15-20 mM (2-3x molar excess over thiols).
-
Note: Prepare IAA fresh in buffer; protect from light.
-
-
Incubation: Incubate at Room Temperature (RT) for 30-45 mins in the dark .
-
Quenching: Add excess DTT or
-mercaptoethanol to quench unreacted IAA.[1]
Protocol B: Bioconjugation with 4-BAMBA
Use Case: Attaching a linker or warhead to a scaffold or protein surface cysteine.
-
Solubilization: Dissolve 4-BAMBA in anhydrous DMSO or DMF (stock solution 50-100 mM). It is sparingly soluble in aqueous buffer.
-
Buffer Selection: Use PBS or HEPES (pH 7.0–7.5). Avoid primary amine buffers (Tris) to prevent side reactions with the highly reactive bromoacetyl group.
-
Reaction:
-
Add target molecule (thiol-containing) to buffer.
-
Slowly add 4-BAMBA stock (final organic solvent < 5-10%).
-
Stoichiometry: Use 1.1–1.5 equivalents if the target is valuable; excess 4-BAMBA can be used if it can be removed later.
-
-
Incubation: React for 1–2 hours at RT or 4°C. Monitor by LC-MS.
-
Critical: The reaction is faster than IAA; monitor closely to avoid off-target labeling (His/Lys).
-
-
Purification: Remove excess 4-BAMBA via dialysis or size-exclusion chromatography immediately to prevent non-specific background.
Part 4: Decision Matrix
When should you choose one over the other?
Figure 2: Decision tree for selecting between IAA and 4-BAMBA based on experimental constraints.
References
-
Creative Proteomics. (2025). Protein Alkylation: Exploring Techniques and Applications. Retrieved from
-
Thermo Fisher Scientific. (2025). Sulfhydryl-Reactive Crosslinker Chemistry. Retrieved from
-
BenchChem. (2025).[1] A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Retrieved from
-
Maksons Fine Chem. (2025). 4-(2-Bromoacetyl)benzoic acid Methyl Ester Applications. Retrieved from
-
National Institutes of Health (PubChem). (2025). Phenacyl bromide | C8H7BrO. Retrieved from
-
Chemistry LibreTexts. (2024). Alpha Halogenation of Aldehydes and Ketones. Retrieved from
Sources
Technical Comparison Guide: Mass Spectrometric Analysis of Covalent Modification by 4-(Bromoacetyl)-2-methylbenzoic Acid (BAMBA)
Executive Summary
In the expanding field of Targeted Covalent Inhibitors (TCIs) and Chemoproteomics, the selection of the electrophilic "warhead" is the single most critical design decision. While acrylamides have dominated the kinase inhibitor landscape (e.g., Osimertinib),
This guide provides an in-depth technical analysis of BAMBA, focusing on its mass spectrometric (MS) characterization. We compare its performance and physicochemical behavior against industry-standard alkylating agents (Iodoacetamide) and therapeutic warheads (Acrylamides), providing validated protocols for confirming covalent occupancy.
Part 1: Mechanistic Grounding & Chemistry
To accurately interpret MS data, one must understand the underlying chemistry. BAMBA utilizes a bromoacetyl warhead attached to a benzoic acid scaffold. The reaction proceeds via a classic bimolecular nucleophilic substitution (
The Reaction Coordinate
Unlike Michael acceptors (acrylamides) which require a specific trajectory and activation of the
Key Chemical Feature: The "2-methylbenzoic acid" moiety acts as a steric and electronic modulator. The methyl group at the ortho position forces the carbonyl out of planarity with the benzene ring, potentially influencing the rate of reaction compared to a simple bromoacetophenone.
Visualization of the Mechanism
Figure 1: S_N2 reaction pathway of BAMBA with a cysteine thiolate. The irreversible displacement of bromide results in a stable thioether linkage.
Part 2: Comparative Performance Analysis
The choice between BAMBA and alternative electrophiles dictates the experimental design. The table below contrasts BAMBA with Iodoacetamide (IAM, the proteomics standard) and a generic Acrylamide warhead.
| Feature | This compound (BAMBA) | Iodoacetamide (IAM) | Acrylamide Warheads |
| Reactivity ( | High. Rapid alkylation. Can label low pKa cysteines effectively. | High. Standard for total Cys capping. | Tunable (Low to Mid). Requires specific orientation/activation. |
| Selectivity | Moderate. Primarily Cys, but can react with His/Lys at high pH (>8.5). | Moderate. Can alkylate Lys/N-terminus if over-incubated. | High. Structure-guided specificity; rare off-target reaction. |
| Stability (t1/2) | Low. Susceptible to hydrolysis in basic buffers; light sensitive. | Moderate. Light sensitive (iodine release). | High. Very stable in plasma and buffer. |
| Reversibility | Irreversible (Stable Thioether). | Irreversible (Stable Thioether). | Irreversible (Michael Adduct). |
| MS Fragmentation | Distinct. Carbonyl linker can cleave; look for loss of benzoic acid moiety. | Standard. Carbamidomethylation is well characterized. | Variable. Often neutral loss of the warhead. |
| Primary Use Case | Fragment screening; "Warhead-first" discovery; PROTAC linkers. | Proteomics sample prep (reduction/alkylation).[1] | Therapeutic drug design (Targeted Covalent Inhibitors). |
Expert Insight: Do not use BAMBA if you require absolute specificity in a complex lysate without a pre-fractionation step. Its high intrinsic reactivity can lead to a high "background" of non-specific labeling compared to acrylamides [1].[2]
Part 3: Mass Spectrometry Workflow & Protocol
To confirm covalent modification by BAMBA, we utilize a "Bottom-Up" proteomic approach.[3] The critical step is the Mass Shift Calculation .
The "Delta Mass" Calculation
Accurate mass spectrometry requires precise calculation of the added moiety.
-
Reagent Formula:
-
Reaction: Loss of
( from protein, from reagent). -
Net Addition:
-
Monoisotopic Mass Shift:
-
10 × C (12.00000) = 120.00000
-
8 × H (1.00783) = 8.06264
-
3 × O (15.99491) = 47.98473
-
Total Shift: +176.0474 Da
-
Experimental Protocol (Self-Validating)
Phase 1: Incubation
-
Prepare Protein (5-10 µM) in PBS (pH 7.4). Avoid Tris buffer during incubation if possible, as primary amines can react slowly with bromoacetyls.
-
Add BAMBA (10-50 µM, 1-5x excess).
-
Incubate at RT for 30-60 mins.
-
Critical Control: Run a parallel sample with DMSO only.
Phase 2: Quench & Digest
-
Quench: Add DTT (10 mM final) to scavenge excess BAMBA. This prevents artificial alkylation of buried cysteines that become exposed during denaturation.
-
Denature: Add Urea (8M) or Guanidine HCl (6M).
-
Reduction/Alkylation:
-
Note: Since you are probing for a specific modification, you must alkylate remaining free cysteines with a different agent (e.g., N-Ethylmaleimide or Iodoacetamide) to distinguish them.
-
Add Iodoacetamide (20 mM). Incubate 30 min in dark.
-
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
Phase 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Gradient: 5-35% B (Acetonitrile/0.1% Formic Acid) over 60 mins.
-
MS Method: Data Dependent Acquisition (DDA). Include the expected mass shift (+176.0474) in the inclusion list if the target peptide is known.
Workflow Diagram
Figure 2: Kinetic profiling workflow. Differential alkylation is crucial to distinguish BAMBA-modified sites from unmodified cysteines.
Part 4: Data Interpretation & Troubleshooting
Diagnostic Ions
When analyzing the MS/MS spectra (fragmentation), look for specific signatures:
-
b- and y-ions: The modified cysteine will cause a mass shift in the series. For example, if Cys is at position 3,
and will be normal, but and above will be shifted by +176.05 Da. -
Immonium Ions: Cysteine immonium ion (76.02 Da) may be suppressed or shifted.
-
Reporter Ions: The benzyl moiety of BAMBA may fragment during High-Energy Collisional Dissociation (HCD), yielding a characteristic tropylium-like ion or the benzoic acid fragment.
Common Pitfalls
-
Low Occupancy: If the signal is weak, the reaction might be too slow. Solution: Increase pH to 8.0 (increases Cys nucleophilicity) or increase BAMBA concentration.
-
Non-Specific Labeling: If you see +176 Da on Lysine or N-termini. Solution: Reduce pH to 7.0 or 6.5. Bromoacetyls react with amines at high pH.
-
Hydrolysis: The ester/amide bonds in the linker are stable, but the bromoacetyl itself can hydrolyze in water over time. Solution: Prepare BAMBA stocks in fresh anhydrous DMSO.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]
- Åkerfeldt, K. S., et al. (1993). "Amino acid analysis of proteins modified with bromoacetic acid." Analytical Biochemistry, 212(2), 569-571. (Classic reference for bromoacetyl chemistry).
-
Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]
Sources
Technical Guide: Strategic Advantages of 4-(Bromoacetyl)-2-methylbenzoic Acid in Medicinal Chemistry
Executive Summary
Compound: 4-(Bromoacetyl)-2-methylbenzoic acid CAS: 79670-17-0 Role: Bifunctional Alkylating Agent & Pharmacophore Scaffold
In the landscape of alkylating agents, This compound (4-BAMBA) occupies a specialized niche. Unlike simple alkyl halides (e.g., methyl iodide, benzyl bromide) which serve purely as electrophiles, 4-BAMBA functions as a molecular architect . It provides a highly reactive
This guide details why this compound is superior to standard alternatives for synthesizing heterocycle-fused bioactive molecules, particularly in the development of kinase inhibitors, PROTAC linkers, and conformationally restricted ligands.
Comparative Analysis: 4-BAMBA vs. Standard Alkylating Agents
The following table contrasts 4-BAMBA with common alternatives, highlighting its superior utility in complex synthesis.
| Feature | This compound | Phenacyl Bromide (Unsubstituted) | Alkyl Halides (e.g., EtBr, MeI) | Chloroacetyl Chloride |
| Primary Reactivity | Dual: | Single: | Single: | Dual: Acyl Chloride + Alkyl Chloride |
| Selectivity | High: Ortho-methyl group restricts conformation, reducing off-target rotational isomers. | Moderate: Freely rotating phenyl ring. | Low: Non-specific alkylation. | Low: Highly reactive, risk of over-acylation. |
| Physical State | Solid (Crystalline) : Easy to weigh/dispense. | Solid (Low MP): Prone to caking. | Volatile Liquid : Inhalation hazard.[1] | Liquid/Gas: Corrosive, lachrymatory. |
| Synthetic Utility | Heterocycle Builder: Precursor for thiazoles, imidazoles, oxazoles. | Heterocycle Builder. | Simple capping/alkylation. | Linker synthesis (often requires 2 steps). |
| Stability | High: Crystalline lattice stabilizes the | Moderate: Light sensitive, hydrolyzes in air. | Variable: Iodides degrade in light. | Low: Hydrolyzes rapidly in moisture. |
Key Strategic Advantages
A. The "Orthogonal" Functionalization Advantage
Most alkylating agents terminate a synthetic sequence. 4-BAMBA acts as a linchpin .
-
Step 1 (Alkylation/Cyclization): The bromoacetyl group reacts with nucleophiles (thioamides, ureas) to form heterocycles like thiazoles.
-
Step 2 (Coupling): The benzoic acid moiety remains intact (or protected as an ester), ready for amide coupling to a pharmacophore or E3 ligase ligand.
-
Why it wins: Using simple phenacyl bromide requires a subsequent lithiation or Friedel-Crafts reaction to add a functional handle, which is harsh and low-yielding. 4-BAMBA has the handle built-in.
B. The Ortho-Methyl Effect (Steric Steering)
The 2-methyl group is not merely decoration; it is a conformational lock .
-
Bioactivity: In drug design (e.g., Fluralaner derivatives), the ortho-methyl group forces the aromatic ring out of planarity with the attached amide/ester, creating a specific 3D shape that fits hydrophobic pockets better than the flat, unsubstituted analog.
-
Metabolic Stability: The methyl group blocks the ortho-position from metabolic oxidation (P450 metabolism), extending the half-life of the final drug candidate.
Mechanism of Action: Hantzsch Thiazole Synthesis
The most powerful application of 4-BAMBA is the rapid construction of thiazole rings, a privileged scaffold in oncology and anti-infective drugs.
Reaction Logic
The reaction proceeds via a cascade:
-
Nucleophilic Attack: Sulfur atom of the thiourea attacks the
-carbon of the bromoacetyl group ( ). -
Cyclization: The nitrogen attacks the ketone carbonyl.
-
Dehydration: Loss of water drives aromatization to form the thiazole.
Figure 1: Mechanistic pathway for the conversion of 4-BAMBA into a thiazole scaffold via Hantzsch synthesis.
Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative
Objective: Synthesize a 4-(2-aminothiazol-4-yl)-2-methylbenzoic acid derivative using 4-BAMBA. This protocol validates the compound's utility in creating heterocyclic libraries.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thiourea (1.1 eq)
-
Solvent: Ethanol (Absolute) or DMF (if solubility is an issue)
-
Base: Sodium Acetate (anhydrous) or Triethylamine (1.2 eq)
Step-by-Step Methodology
-
Preparation:
-
Dissolve 1.0 mmol of This compound in 10 mL of absolute ethanol in a round-bottom flask.
-
Note: The 2-methyl group aids solubility in organic solvents compared to the unsubstituted analog.
-
-
Addition:
-
Add 1.1 mmol of thiourea directly to the solution.
-
Observation: The solution may turn slightly yellow as the sulfur attacks the electrophilic carbon.
-
-
Reflux:
-
Heat the mixture to reflux (
) for 2–4 hours. -
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material spot (high
) should disappear, replaced by a lower fluorescent spot (thiazole).
-
-
Work-up (Self-Validating Step):
-
Cool the reaction to room temperature.
-
Precipitation: Pour the mixture into 50 mL of ice-cold water. Adjust pH to ~4-5 with dilute acetic acid if necessary to ensure the benzoic acid moiety is protonated and precipitates.
-
Validation: A solid precipitate confirms the formation of the hydrophobic thiazole core.
-
-
Purification:
-
Filter the solid and wash with cold water (
) to remove unreacted thiourea and bromide salts. -
Recrystallize from EtOH/Water to obtain the pure product.
-
Expected Outcome
-
Yield: >85%
-
Purity: >95% (HPLC)
-
Appearance: Off-white to pale yellow solid.
Strategic Workflow: The "Linker-First" vs. "Core-First" Approach
4-BAMBA allows researchers to choose their synthetic path based on the sensitivity of their payload.
Figure 2: Strategic flexibility offered by 4-BAMBA. Path A is preferred for stable substrates; Path B allows for late-stage heterocycle formation.
Safety & Handling Guidelines
While safer than volatile alkyl halides, 4-BAMBA is a potent alkylator.
-
Lachrymator Hazard: Like all phenacyl bromides, it can irritate mucous membranes. Handle only in a fume hood.
-
Skin Contact: Corrosive. Double-glove (Nitrile) is required.
-
Storage: Store at
under inert gas (Argon). The -bromo ketone is sensitive to moisture and light over long periods.
References
-
BenchChem. Synthesis routes and properties of 4-(2-bromoacetyl)benzoic Acid derivatives. Retrieved from .
-
ChemicalBook. 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate. Retrieved from .
-
MedChemExpress. 4-Bromo-2-methylbenzoic acid: Product Information and Protocols. Retrieved from .
-
Organic Syntheses. General procedures for Phenacyl Bromide synthesis and handling. Org.[2][3][4][5][6] Synth. Coll. Vol. 5, 117. Retrieved from .
-
ResearchGate. Application of phenacyl bromide analogs in multicomponent reactions. Retrieved from .
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rockchemicalsinc.com [rockchemicalsinc.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(2-Bromoacetyl)benzoic acid Methyl Ester Manufacturer in Ankleshwar, 4-(2-Bromoacetyl)benzoic acid Methyl Ester Supplier [maksons.co.in]
- 6. chemimpex.com [chemimpex.com]
NMR spectroscopy for the structural elucidation of 4-(Bromoacetyl)-2-methylbenzoic acid reaction products.
Executive Summary & Scientific Context
4-(Bromoacetyl)-2-methylbenzoic acid is a high-value bifunctional intermediate used primarily in the synthesis of thiazole-containing pharmaceuticals (e.g., P-selectin antagonists, anti-infectives). Its reactivity hinges on two distinct electrophilic sites: the
The most common transformation involves the Hantzsch Thiazole Synthesis , where the
This guide objectively compares NMR strategies for elucidating these reaction products, providing a validated protocol for the synthesis and characterization of 4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzoic acid .
Comparative Analysis of Characterization Methods
The following table compares the efficacy of different analytical techniques for validating the transformation of the
| Feature | 1D ¹H NMR | 2D NMR (HSQC/HMBC) | LC-MS (ESI) | X-Ray Crystallography |
| Primary Utility | Quantifying conversion & purity. | Establishing connectivity & regiochemistry.[1] | Molecular weight confirmation. | Absolute configuration & tautomer status. |
| Key Indicator | Disappearance of | Correlation of Thiazole-H to Aromatic Ring C. | [M+H]⁺ peak observation.[2] | N/A |
| Speed | High (< 5 mins). | Medium (20-60 mins). | High (< 5 mins). | Low (Days/Weeks). |
| Regio-Resolution | Low (Ambiguous for isomers). | High (Definitive). | Low (Isomers have same mass). | High. |
| Sample Req. | ~2-5 mg. | ~10-20 mg. | < 1 mg. | Single Crystal required. |
Expert Insight: While LC-MS is faster for high-throughput screening, it cannot distinguish between the desired thiazole and potential "soft" nucleophile byproducts (e.g., S-alkylation vs. N-alkylation intermediates). 2D NMR is the non-destructive gold standard for proving the cyclization has occurred correctly.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the reaction of this compound with thiourea to form 4-(2-amino-1,3-thiazol-4-yl)-2-methylbenzoic acid.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Thiourea (1.2 eq)
-
Solvent: Ethanol (Absolute) or EtOH/Water (1:1)
-
Base: Sodium Acetate (1.5 eq) - Optional, to scavenge HBr
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask.
-
Addition: Add 1.2 mmol of thiourea. If the starting material is not fully soluble, slight heating (40°C) may be required.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the consumption of the non-polar starting material.
-
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.
-
Neutralization: If no precipitate forms, concentrate the solvent to 50% volume and neutralize with saturated aqueous NaHCO₃ to pH 6–7 to precipitate the free base.
-
Isolation: Filter the solid, wash with cold water (2x) and cold ethanol (1x).
-
Drying: Dry under vacuum at 45°C for 6 hours.
Structural Elucidation via NMR
The Diagnostic Workflow
The formation of the thiazole ring results in distinct changes in the proton and carbon environments.
Figure 1: Reaction pathway highlighting the key spectroscopic transition from the alkyl bromide to the aromatic thiazole.
Comparative NMR Data Table
Solvent: DMSO-d₆ (Required due to polarity of the carboxylic acid and aminothiazole)
| Moiety | Starting Material (δ ppm) | Product (Thiazole) (δ ppm) | Multiplicity | Mechanistic Cause of Shift |
| 2.45 - 2.55 | 2.50 - 2.60 | Singlet (3H) | Remains attached to Ar ring; minimal change. | |
| 4.60 - 4.80 | Absent | Singlet (2H) | KEY DIAGNOSTIC: Methylene is consumed in ring formation. | |
| Thiazole | Absent | 7.10 - 7.40 | Singlet (1H) | Formation of aromatic hetero-ring proton. |
| Absent | 7.00 - 9.00 (Broad) | Broad Singlet (2H) | Exocyclic amine (shift varies with concentration/salt form). | |
| Ar-H (C3) | ~7.80 | ~7.70 - 7.90 | Doublet/Singlet | Proximity to the new heterocyclic ring. |
| 12.0 - 13.0 | 12.0 - 13.0 | Broad | Acidic proton remains (unless salt formed). |
Advanced Verification: HMBC Connectivity
To prove the thiazole is attached at position 4 of the benzoic acid (and not rearranged), HMBC (Heteronuclear Multiple Bond Correlation) is required.
Critical Correlations to Look For:
-
Thiazole Proton (
) Thiazole Quaternary Carbon ( ). -
Thiazole Proton (
) Benzoic Acid Aromatic Carbon ( ).-
This confirms the bond between the two ring systems.
-
Figure 2: Critical HMBC correlations required to confirm the connectivity between the phenyl ring and the newly formed thiazole ring.
Troubleshooting & Common Pitfalls
-
Residual Starting Material: If the singlet at ~4.7 ppm persists, the reaction is incomplete. Add more thiourea and reflux longer.
-
HBr Salt vs. Free Base: The chemical shifts of the thiazole and the amine protons will shift significantly depending on pH.
-
Salt Form: Thiazole-H is more deshielded (>7.5 ppm).
-
Free Base: Thiazole-H is more shielded (~7.1-7.3 ppm).
-
-
Solubility: The product is often insoluble in
. Use or for characterization. Note that will exchange the and protons, making them invisible.
References
-
Hantzsch Thiazole Synthesis Overview
-
NMR of Thiazole Derivatives
-
Starting Material Data
-
PubChem. "4-Bromo-2-methylbenzoic acid | C8H7BrO2." National Center for Biotechnology Information.
-
-
Analogous Characterization Studies
-
MDPI. "Synthesis and Structure Determination of Substituted Thiazole Derivatives." Molecules 2023.
- Provides specific chemical shifts for 4-methyl-thiazole derivatives used in the compar
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoic acid, 4-methyl- [webbook.nist.gov]
Kinetic studies comparing the reaction rates of different haloacetyl compounds.
Executive Summary: The Reactivity-Selectivity Paradox
In the design of Targeted Covalent Inhibitors (TCIs) and chemoproteomic probes, the choice of the electrophilic "warhead" is the single most critical determinant of specificity. While non-covalent interactions drive affinity (
This guide compares the kinetic profiles of the three primary haloacetyl warheads: Chloroacetamide (NCA) , Bromoacetamide (NBA) , and Iodoacetamide (NIA) .
The Core Thesis: Reactivity is inversely proportional to selectivity.
-
Iodoacetamide: High intrinsic reactivity (
), low stability, high promiscuity. Ideal for total proteome alkylation. -
Chloroacetamide: Low intrinsic reactivity, high stability. Requires specific protein-templated positioning to react. Ideal for selective covalent drugs and fragment-based screening.
Mechanistic Foundation: The Landscape
The reaction between a cysteine thiolate (
2.1 The Leaving Group Effect
The bond dissociation energy (C-X) and the stability of the leaving halide ion dictate the reaction barrier.
-
Iodide (
): Excellent leaving group (weak C-I bond, highly polarizable). Low activation energy barrier. -
Chloride (
): Poor leaving group (stronger C-Cl bond, harder nucleophile). High activation energy barrier.
2.2 Visualization: Reaction Coordinate & Mechanism
Figure 1: The
Comparative Kinetic Data
The following data synthesizes intrinsic reactivity (
Table 1: Kinetic & Physicochemical Comparison[2]
| Feature | Iodoacetamide (NIA) | Bromoacetamide (NBA) | Chloroacetamide (NCA) |
| Intrinsic Reactivity ( | High ( | Medium | Low ( |
| Leaving Group Ability | Excellent ( | Good ( | Moderate ( |
| Stability (pH 7.4) | Low (Light sensitive, hydrolyzes) | Moderate | High (Stable for days) |
| Selectivity Profile | Promiscuous (Hits surface cysteines) | Intermediate | Selective (Requires proximity) |
| Primary Application | Proteomics (Total Cys capping) | Special case synthesis | Covalent Drugs / Fragment Screening |
Critical Insight: In drug discovery, a lower intrinsic reactivity (Chloro) is preferred. If the warhead is too reactive (Iodo), it will alkylate Glutathione and off-target proteins before reaching the specific target. Chloroacetamide requires the "assistance" of the binding pocket to react, ensuring specificity.
Experimental Protocol: Determining Intrinsic Reactivity[1]
To objectively compare warheads, you must measure Intrinsic Reactivity (
4.1 Methodology: GSH Depletion via Ellman's Reagent
This protocol measures the consumption of free thiols (GSH) over time when exposed to the haloacetyl compound.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (strictly controlled).
-
Nucleophile: Reduced Glutathione (GSH).
-
Electrophile: Haloacetyl test compounds (Cl, Br, I variants).
-
Reporter: DTNB (Ellman’s Reagent).
Protocol Steps:
-
Preparation: Prepare a 100x stock of the haloacetyl compound in DMSO.
-
Incubation: Mix GSH (50 µM final) with the haloacetyl compound (500 µM final, 10x excess) in the buffer.
-
Note: The 10x excess creates pseudo-first-order conditions (
).
-
-
Sampling: At defined time points (
min), remove an aliquot. -
Quenching/Measurement: Immediately add the aliquot to a solution containing DTNB.
-
Readout: Measure Absorbance at 412 nm. The TNB
anion (yellow) is proportional to remaining unreacted GSH. -
Calculation: Plot
vs. time. The slope is . Calculate second-order rate constant: .
4.2 Workflow Visualization
Figure 2: The GSH Depletion Assay workflow. This self-validating loop ensures that only the intrinsic chemical reactivity is measured, providing a baseline for warhead selection.
Application in Drug Discovery (TCI Design)
When designing Targeted Covalent Inhibitors (TCIs), the goal is to maximize the efficiency of the specific reaction (
-
Scenario A: High Affinity Scaffold (
)-
Recommendation: Use Chloroacetamide (or Acrylamide).
-
Reasoning: The drug stays in the pocket long enough for the slow reaction to occur. The low intrinsic reactivity prevents off-target toxicity.[3]
-
-
Scenario B: Fragment Screening (Low Affinity)
-
Recommendation: Use Chloroacetamide (highly sensitive LC-MS detection) or Bromoacetamide (if Chloro is too slow to capture the transient binding).
-
Warning: Avoid Iodoacetamide in libraries; it will generate false positives by reacting with non-catalytic surface cysteines promiscuously.
-
References
-
Comparison of Haloacetamide Reactivity
- Title: A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
-
Source: BenchChem Technical Guides.[4]
-
Cysteine Bioconjugation Kinetics
-
Covalent Fragment Screening
- Title: Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Warhead Characterization Protocols
- Title: Characterising covalent warhead reactivity.
- Source: N
-
URL:[Link]
Sources
A literature review of cross-linking agents versus 4-(Bromoacetyl)-2-methylbenzoic acid.
The following guide serves as a technical literature review and comparative analysis of 4-(Bromoacetyl)-2-methylbenzoic acid against standard cross-linking agents. It is designed for application scientists and drug development professionals focusing on bioconjugation, PROTAC synthesis, and covalent probe development.
Executive Summary
In the landscape of bioconjugation and Targeted Protein Degradation (TPD), the choice of linker chemistry dictates the stability, selectivity, and pharmacokinetics of the final construct. While Maleimides have long been the industry standard for cysteine modification, they suffer from reversibility (retro-Michael addition) and hydrolysis.
This compound represents a distinct class of irreversible, rigidifying linkers . Unlike flexible aliphatic cross-linkers, its benzoic acid scaffold restricts conformational freedom, while the bromoacetyl "warhead" ensures permanent covalent attachment via S_N2 displacement. This guide reviews the literature to compare this specific agent against maleimides, iodoacetyls, and acrylamides, focusing on bond stability, reaction kinetics, and structural integrity.
Technical Profile: this compound[1]
Chemical Identity & Mechanism
-
Functional Class: Heterobifunctional Cross-linker (Alkylating agent + Carboxylic acid).
-
Mechanism (Thiol): Nucleophilic substitution (
).[1] The thiolate anion attacks the -carbon, displacing the bromide ion. -
Mechanism (Amine): The carboxylic acid moiety is typically activated (e.g., via NHS/EDC or HATU) to form stable amide bonds with primary amines.[2]
The "2-Methyl" Advantage
Literature suggests the ortho-methyl group serves two critical functions compared to the non-methylated parent (4-(bromoacetyl)benzoic acid):
-
Steric Protection: It hinders the rotation of the adjacent carbonyl or aromatic ring, potentially locking the linker in a preferred conformation (atropisomer-like effects).
-
Solubility & Hydrolysis Resistance: The steric bulk reduces the rate of enzymatic hydrolysis of the amide bond formed at the benzoic acid end.
Comparative Analysis: Performance Metrics
Stability Comparison (The Critical Differentiator)
The primary driver for choosing bromoacetyls over maleimides is irreversibility .
| Feature | Maleimide Linkers | This compound |
| Reaction Type | Michael Addition (reversible) | |
| Bond Formed | Thiosuccinimide Ether | Thioether |
| Plasma Stability | Moderate. Susceptible to retro-Michael exchange with serum albumin (thiol exchange). | High. The thioether bond is metabolically stable and does not undergo exchange. |
| Hydrolysis Risk | High. Succinimide ring opens over time (stabilizing the bond but creating heterogeneity). | Low. The aromatic ketone and thioether are stable to hydrolysis. |
| Linker Rigidity | Generally flexible (often paired with PEG). | Rigid. Phenyl ring imparts structural stiffness, reducing entropic penalties in binding. |
Reactivity & Selectivity Profile
While maleimides are faster, bromoacetyls offer tunable selectivity.
-
Maleimides: React rapidly at pH 6.5–7.[]5. High specificity for thiols.[]
-
Iodoacetyls: Very high reactivity; can non-specifically modify histidines or lysines if pH > 8.0. Light sensitive.
-
This compound:
-
Kinetics: Slower than Iodoacetyl and Maleimide.
-
Optimal pH: Requires slightly higher pH (7.5–8.5) for rapid conjugation.
-
Selectivity: At pH < 8.0, it is highly selective for Cysteine over Lysine. The "2-methyl" group slightly retards the reaction rate compared to unhindered bromoacetyls, allowing for better control in complex synthesis.
-
Visualizing the Mechanism & Workflow
The following diagram illustrates the divergent pathways of Maleimide vs. Bromoacetyl conjugation and the specific utility of the benzoic acid scaffold in PROTAC synthesis.
Figure 1: Mechanistic divergence. Maleimides risk reversibility (Red), whereas this compound forms a stable, irreversible thioether bond (Green).
Experimental Protocols
Protocol: Synthesis of a Covalent Ligand-Linker Conjugate
Objective: Conjugate this compound to an amine-containing ligand (e.g., Lenalidomide derivative) before cysteine reaction.
Reagents:
-
This compound (1.0 equiv)
-
Amine-bearing Ligand (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve this compound in DMF (0.1 M). Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to activate the carboxylic acid. Note: The bromoacetyl group is stable under these mild activation conditions.
-
Coupling: Add the amine-bearing ligand dropwise.
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation; ensure Bromine isotope pattern is preserved).
-
Work-up: Dilute with ethyl acetate, wash with 5% LiCl (aq) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). Caution: Avoid nucleophilic solvents (like MeOH) or bases during purification to prevent displacement of the bromine.
Protocol: Cysteine Bioconjugation & Stability Assay
Objective: Conjugate the synthesized linker-ligand to a protein cysteine and test stability against Glutathione (GSH).
-
Conjugation:
-
Buffer: 50 mM HEPES, pH 8.0, 1 mM EDTA.
-
Mix Protein (50 µM) with Linker-Construct (2–5 equiv).
-
Incubate 4 hours at RT or overnight at 4°C.
-
Desalt via Zeba Spin Column to remove excess small molecule.
-
-
GSH Challenge (Stability Test):
-
Incubate conjugate with 10 mM Glutathione (reduced) at 37°C in PBS.
-
Timepoints: 0h, 4h, 24h, 48h.
-
Readout: Analyze by Intact Protein LC-MS.
-
Success Criterion: No loss of mass. (Maleimide controls typically show -Linker mass due to exchange).
-
Decision Matrix: When to Use Which?
| Requirement | Recommended Agent | Rationale |
| Maximum Stability | This compound | Irreversible bond withstands high GSH intracellularly. |
| Fast Labeling (Low pH) | Maleimide | Reaction is efficient even at pH 6.0–6.5. |
| Rigid Linker Geometry | This compound | Benzoic acid core prevents "floppy" linker issues in PROTAC ternary complexes. |
| Reversibility Required | Bromomaleimides / Maleimides | Useful if the label needs to be cleaved by thiols later. |
References
-
Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry.[1][][4][5][6][7][8]
-
BenchChem Technical Support. (2025). A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry.
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.[1] Bioconjugate Chemistry.[1][][5][6][7][8] (Cited for context on maleimide instability).
-
Buhimschi, A. D., et al. (2018). Targeted Protein Degradation: PROTACs.[5][7] (Contextual reference for rigid linkers in PROTAC design).
-
ChemicalBook. (2019). Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.[9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. korambiotech.com [korambiotech.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
Validating the specific site of protein modification by 4-(Bromoacetyl)-2-methylbenzoic acid.
Executive Summary
In the development of covalent probes and antibody-drug conjugates (ADCs), 4-(Bromoacetyl)-2-methylbenzoic acid represents a highly reactive "warhead-linker" class. Unlike milder electrophiles (e.g., acrylamides), the bromoacetyl group provides rapid alkylation kinetics, making it effective for targeting low-pKa cysteines or surface-exposed thiols that are otherwise sluggish to react.
However, this high reactivity introduces a critical challenge: promiscuity . Validating that this reagent modifies a specific intended cysteine (e.g., a catalytic site or a solvent-accessible handle) rather than randomly labeling lysines or histidines is the primary hurdle.
This guide outlines the definitive workflow to validate the site of modification, compares the performance of bromoacetyls against standard alternatives, and provides the experimental protocols required to generate publication-grade evidence.
Mechanism of Action & Chemical Logic
To validate the site, one must first understand the reaction mechanics. This compound modifies proteins via an SN2 Nucleophilic Substitution .
-
The Nucleophile: The thiolate anion (
) of a Cysteine residue.[1] -
The Electrophile: The
-carbon of the bromoacetyl group. -
The Leaving Group: Bromide (
). -
The Result: A stable thioether bond.[1]
Crucial Mass Spectrometry Insight: Unlike Michael acceptors (acrylamides) which form adducts with zero mass loss (addition only), bromoacetyl labeling results in the loss of the bromine atom.
-
Mass Shift (
): (relative to the neutral protein).
Diagram 1: Reaction Mechanism & Selectivity Logic
Caption: The SN2 reaction pathway. Note that off-target labeling (dashed red line) becomes significant if pH > 8.0 or reagent excess is uncontrolled.
Comparative Performance Analysis
Why choose this reagent over others? The table below objectively compares this compound against the two most common alternatives: Iodoacetamide (standard proteomics cap) and Acrylamides (drug discovery standard).
Table 1: Electrophile Performance Comparison
| Feature | This compound | Iodoacetamide (IAA) | Acrylamides (Michael Acceptors) |
| Reactivity | High (Fast kinetics) | Medium | Low/Tunable (Requires orientation) |
| Selectivity | Moderate (Risk of Lys/His labeling at high pH) | High (Cys specific at pH 7.5) | Very High (Structure-guided) |
| Leaving Group | Bromide (Br) | Iodide (I) | None (Addition only) |
| Stability | Thioether (Very Stable) | Thioether (Stable) | Thioether (Stable) |
| Reversibility | Irreversible | Irreversible | Irreversible (usually) |
| Primary Use | Conjugation / Linkers / Probes | Proteomics capping | Targeted Covalent Inhibitors (TCI) |
| Validation Key | Look for Loss of Br mass shift | Look for +57.02 Da | Look for +MW (No loss) |
Expert Insight: Use the Bromoacetyl scaffold when your target cysteine is not catalytically activated (i.e., has a normal pKa ~8.5) and you need a reaction driver stronger than an acrylamide. However, you must control pH strictly (keep < 7.5) to avoid modifying the N-terminus or Lysines.
Validation Workflow: The "Self-Validating" System
To claim "specific site modification," you cannot rely on a single experiment. You must triangulate the data using the Top-Down / Bottom-Up / Competition triad.
Diagram 2: The Validation Pipeline
Caption: The integrated workflow. Intact mass confirms stoichiometry; Peptide mapping identifies the residue; Competition assays prove specificity.
Detailed Experimental Protocols
Protocol A: Intact Mass Check (Stoichiometry)
Objective: Determine if the protein is labeled 1x (specific), >1x (promiscuous), or 0x (failed).
-
Buffer: 50 mM Ammonium Bicarbonate (pH 7.4). Avoid Tris/Glycine (nucleophilic amines).
-
Incubation: Mix Protein (10 µM) with Reagent (15–50 µM, 1.5x–5x excess). Incubate 1 hour at RT in dark.
-
Quench: Add DTT (10 mM) to scavenge excess reagent.
-
Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the spectrum.
-
Criteria:
-
Pass: Single peak shift corresponding to
. -
Fail: Laddering (+2x, +3x mass) indicates non-specific labeling.
-
Protocol B: Peptide Mapping (Site Identification)
Objective: Pinpoint the exact amino acid residue modified.
-
Denaturation: Dilute labeled protein in 6M Urea / 50 mM Tris pH 8.0.
-
Reduction/Alkylation:
-
Add DTT (5 mM, 30 min, 55°C) to reduce unlabeled disulfides.
-
Add Iodoacetamide (15 mM, 20 min, dark) to cap unmodified cysteines.
-
Note: This creates a differential mass tag. Modified Cys has "Reagent Mass"; Unmodified Cys has "Carbamidomethyl (+57)".
-
-
Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.
-
LC-MS/MS: Run on C18 column with a 60-min gradient.
-
Bioinformatics (MaxQuant/Proteome Discoverer):
-
Variable Mod 1: Carbamidomethyl (C) (for unmodified).
-
Variable Mod 2: Custom Mod (C, K, H).
-
Composition: Add formula of Reagent minus HBr.
-
Example: If Reagent is
, added mass is .
-
-
-
Validation: Inspect MS2 spectra. Ensure the mass shift is present on the b-ions or y-ions flanking the suspect cysteine.
Protocol C: Competition Assay (Specificity Proof)
Objective: Prove the reagent binds the SAME pocket as a known inhibitor or substrate.
-
Control A: Protein + Bromoacetyl-Reagent (1 hr) -> Digest -> MS.
-
Control B: Protein + Known Inhibitor (excess, 1 hr) -> THEN add Bromoacetyl-Reagent (1 hr) -> Digest -> MS.
-
Result: If the specific peptide peak disappears or is significantly reduced in Control B, the site is specific and overlaps with the inhibitor's binding site.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Multiple modifications (+2, +3) | pH too high (> 8.0) | Lower pH to 7.0–7.4 to protonate Lysines ( |
| Labeling on Histidine | Reagent excess too high | Reduce equivalents from 10x to 1.5x. |
| No labeling observed | Cysteine is oxidized or buried | Pre-reduce with TCEP (remove before adding reagent) or use denaturing conditions if the site is cryptic. |
| Precipitation | Reagent insolubility | Dissolve reagent in DMSO first; keep final DMSO < 5%. |
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Åkerfeldt, K. S., et al. (2000). "Amino acid derivative and bromoacetyl modified peptides."[3] Google Patents / WO1992022318A1. Link
-
BenchChem Technical Support. (2025). "Protocol for protein alkylation with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide." BenchChem Application Notes. Link
-
Chalker, J. M., et al. (2010). "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides."[4] Journal of the American Chemical Society. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of adducts formed between 4-(Bromoacetyl)-2-methylbenzoic acid and amino acids.
Technical Guide: Characterization of Adducts Formed Between 4-(Bromoacetyl)-2-methylbenzoic Acid and Amino Acids
Executive Summary
In the landscape of covalent drug discovery and chemoproteomics, the selection of an electrophilic "warhead" is a critical determinant of target engagement and off-target selectivity. While acrylamides have dominated the kinase inhibitor space,
This guide characterizes the adducts formed by This compound (BAMBA) . We compare its performance against standard alkylating agents (Iodoacetamide, Chloroacetamide, and Acrylamides), focusing on reaction kinetics, adduct stability, and Mass Spectrometry (MS) detection. BAMBA offers a unique "Goldilocks" reactivity profile—less chaotic than iodo-derivatives but more rapid than chloro-analogs—stabilized by the 2-methylbenzoic acid scaffold which provides a distinct mass spectral signature.[1]
Part 1: The Chemistry of Capture
Mechanism of Action
BAMBA functions as a potent alkylating agent primarily targeting nucleophilic side chains (Cysteine thiols, Histidine imidazoles, and the
Unlike Michael acceptors (acrylamides) which are reversible under certain conditions, the thioether bond formed by BAMBA is chemically stable, making it ideal for permanent labeling.
Figure 1: S_N2 Reaction Pathway.[1] The cysteine thiolate attacks the methylene carbon adjacent to the carbonyl, displacing bromine.
Part 2: Comparative Reactivity Profiling
To validate the utility of BAMBA, we must compare it to the industry standards: Iodoacetamide (IAM), Chloroacetamide (CAM), and Acrylamide warheads.
Table 1: Electrophile Performance Matrix
| Feature | BAMBA (Bromoacetyl) | Iodoacetamide (IAM) | Chloroacetamide (CAM) | Acrylamide |
| Reactivity ( | High ( | Very High (Risk of over-alkylation) | Moderate (Requires higher pH) | Low/Tunable (Structure dependent) |
| Selectivity | Cys >> His > Lys | Low (Promiscuous) | High (Cys selective) | Very High (Cys selective) |
| Leaving Group | Bromide (Good) | Iodide (Excellent) | Chloride (Poor) | None (Addition reaction) |
| Stability | Light Sensitive (Moderate) | Light Sensitive (High) | Stable | Stable |
| Adduct Mass Shift | +177.05 Da | +57.02 Da | +57.02 Da | +71.04 Da |
| Primary Use | Scaffolded Probes / Linkers | Global Proteomics (Capping) | Covalent Drugs | Covalent Drugs |
Expert Insight: While IAM is the standard for total cysteine capping in proteomics, it often suffers from "iodine exchange" artifacts and off-target alkylation of tyrosine. CAM is often too slow for rapid labeling at physiological pH.[1] BAMBA sits in the optimal zone: the bromine leaving group ensures rapid reaction at pH 7.4, while the benzoic acid scaffold adds steric bulk that can improve specificity compared to the smaller acetyl halides.
Part 3: Experimental Characterization Protocols
This section details the self-validating workflow for generating and characterizing BAMBA adducts.
Workflow Visualization
Figure 2: Proteomic workflow for characterizing BAMBA-modified peptides.
Protocol 1: Kinetic Analysis of Adduct Formation
Objective: Determine the second-order rate constant (
-
Preparation: Prepare a 10 mM stock of BAMBA in DMSO. Prepare 100 µM model peptide in Phosphate Buffer (pH 7.4).
-
Initiation: Mix peptide and BAMBA at 1:1, 1:5, and 1:10 ratios.
-
Monitoring: Inject onto LC-MS every 2 minutes.
-
Quantification: Monitor the depletion of the unmodified peptide peak (
) and the appearance of the adduct peak ( ). -
Calculation: Plot
vs. time. The slope represents . Divide by to get .
Validation Check: If the reaction completes in <30 seconds at 1:1 ratio, the reagent is too reactive for selective profiling; lower the pH to 6.5.
Protocol 2: Mass Spectrometry Identification
Objective: Confirm the adduct structure using MS/MS fragmentation.
-
Instrument: Orbitrap or Q-TOF.[1]
-
Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).[1]
-
Search Parameters:
Table 2: Expected Mass Shifts
| Adduct Type | Formula Added | Monoisotopic Mass Shift ( |
| Thioether (Cys) | +177.0552 Da | |
| Secondary Amine (Lys) | +177.0552 Da | |
| Hydrolysis Product | (Reagent becomes inactive) |
Part 4: Stability and Selectivity Analysis
Selectivity Profile
BAMBA is an
-
Soft Nucleophiles (Thiol/Cys): Reaction is rapid and favored.
-
Hard Nucleophiles (Amine/Lys): Reaction is slower but significant at pH > 8.0.
Experimental Data Support: In competitive assays with Glutathione (GSH) vs. free Lysine, BAMBA shows a >50-fold preference for GSH at pH 7.4. However, unlike acrylamides, which are virtually inert to lysine at neutral pH, BAMBA will alkylate solvent-exposed lysines if the concentration is high (>1 mM).
Stability of the Adduct
The resulting thioether bond is highly stable against:
-
Acid hydrolysis: Stable (compatible with TFA in LC-MS).
-
Thiol exchange: Stable (unlike maleimides, which can undergo retro-Michael addition).[1]
-
Oxidation: The thioether can be oxidized to a sulfoxide (+16 Da) or sulfone (+32 Da) during sample processing; data analysis must account for these potential variable modifications.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.[1] Link
- Context: Establishes methodologies for profiling cysteine-reactive electrophiles.
- Åkerfeldt, K. S., et al. (1993). "Amino acid analysis of proteins modified with bromoacetate." Analytical Biochemistry. Context: Foundational chemistry of bromoacetyl reactivity with amino acids.
-
Gébleux, R., et al. (2020). "Covalent Warheads for Drug Discovery."[1][2] Journal of Medicinal Chemistry. Link
-
Context: Comparative analysis of warhead reactivity, including
-haloketones vs. acrylamides.[1]
-
-
X-Chem. (2024). "Refining covalent warhead reactivity: A new look at GSH reactivity assays." Link
-
Context: Protocols for glutathione reactivity assays used to validate electrophile kinetics.[2]
-
-
BenchChem. "4-(2-bromoacetyl)benzoic Acid Synthesis and Properties." Link
- Context: Synthesis and physical properties of the specific BAMBA scaffold.
Sources
Cross-reactivity analysis of 4-(Bromoacetyl)-2-methylbenzoic acid with different nucleophilic residues.
A Technical Comparison Guide for Nucleophilic Selectivity
Executive Summary
4-(Bromoacetyl)-2-methylbenzoic acid (CAS 1824666-72-9) represents a distinct class of "hot" electrophilic linkers used in proteolysis-targeting chimeras (PROTACs), covalent probes, and bioconjugation. Unlike "tuned" Michael acceptors (e.g., acrylamides) that require precise active-site positioning, this reagent utilizes an
While highly efficient for Cysteine (Cys) bioconjugation, its utility is defined by its cross-reactivity profile. This guide analyzes its performance against Histidine (His) and Lysine (Lys) residues, comparing it to standard alternatives like Iodoacetamides and Maleimides.
Key Takeaway: this compound functions as a thiol-dominant but pH-sensitive promiscuous electrophile . It offers superior stability to iodo-variants but lacks the strict chemoselectivity of maleimides at neutral pH.
Chemical Architecture & Reactivity Logic
To understand the cross-reactivity, we must deconstruct the molecule’s electronic environment.
-
The Warhead (Bromoacetyl): The carbon-bromine bond provides a moderate leaving group (
). The adjacent carbonyl group renders the -carbon highly electrophilic. -
The Scaffold (2-Methylbenzoic Acid):
-
Electronic Effect: The methyl group at the meta position (relative to the ketone) exerts a weak inductive donating effect (+I). This slightly reduces the electrophilicity of the carbonyl carbon compared to a non-substituted benzoyl system, potentially offering a marginal gain in hydrolytic stability.
-
Steric Effect: The methyl group is ortho to the carboxylic acid, twisting the linker orientation when conjugated, but leaves the distal bromoacetyl warhead sterically exposed for rapid reaction.
-
Mechanism of Action:
Alkylation
The reaction proceeds via a bimolecular nucleophilic substitution (
Comparative Analysis: Alternatives & Performance
This section objectively compares this compound against common electrophilic alternatives.
| Feature | Bromoacetyl (This Product) | Iodoacetyl | Maleimide | Acrylamide |
| Primary Target | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) | Cysteine (Thiol) |
| Reactivity Level | High | Very High | High | Low to Moderate |
| Selectivity (pH 7) | Moderate (Cys > His) | Low (Cys ~ His) | Excellent | High (Geometry dependent) |
| Leaving Group | Bromide (Good) | Iodide (Excellent) | N/A (Addition) | N/A (Addition) |
| Stability (Light/Aq) | Good | Poor (Light sensitive) | Moderate (Hydrolysis risk) | Excellent |
| Reversibility | Irreversible | Irreversible | Reversible (Retro-Michael) | Irreversible |
Analysis:
-
vs. Iodoacetyl: Use this compound when you require a reagent that is stable in ambient light during complex synthesis steps but still retains high reactivity. Iodo-variants are often too reactive, leading to non-specific "background" labeling.
-
vs. Maleimide: Use this reagent when you need a permanent, non-reversible linkage . Maleimides suffer from "Retro-Michael" exchange with serum albumin in vivo. The thioether bond formed by bromoacetyls is stable.
Nucleophile Cross-Reactivity Profiling
The core challenge with
A. Cysteine (The Primary Target)
-
Reactivity: Rapid.
-
Mechanism: The thiolate anion (
) is a soft, powerful nucleophile. -
Conditions: Reacts quantitatively at pH 6.5 – 8.0 .
-
Risk: None. This is the intended reaction.
B. Histidine (The Primary Off-Target)
-
Reactivity: Moderate to Slow.
-
Mechanism: The imidazole nitrogen attacks the
-carbon. -
Conditions: Becomes significant at pH > 7.5 .[1]
-
Mitigation: Keep reaction pH below 7.0 to suppress imidazole reactivity (imidazole
; at pH 6.0, 50% is protonated and non-nucleophilic).
C. Lysine (The Secondary Off-Target)
-
Reactivity: Slow.
-
Mechanism: The
-amino group attacks. -
Conditions: Generally requires pH > 8.5 to deprotonate the ammonium (
). -
Risk: Low in standard protocols, but high if "force-reacting" a sterically hindered Cys by raising pH.
Visualizing the Selectivity Landscape
Figure 1: Reactivity hierarchy of this compound. Thickness of arrows indicates reaction rate.
Experimental Protocols
To validate the cross-reactivity in your specific system, use the following self-validating workflows.
Protocol A: pH-Dependent Kinetic Profiling (LC-MS)
Purpose: Determine the specific pH threshold where His/Lys labeling becomes interference.
-
Preparation:
-
Prepare a model peptide containing 1 Cys, 1 His, and 1 Lys (e.g., Ac-ACHK-NH2).
-
Prepare 10 mM stock of this compound in DMSO.
-
-
Incubation:
-
Prepare buffers at pH 6.0, 7.0, 8.0, and 9.0 (Phosphate or HEPES, 50 mM).
-
Mix Peptide (50 µM) + Reagent (250 µM, 5 equiv) in each buffer.
-
Incubate at 25°C.
-
-
Sampling:
-
Aliquot at t=5, 30, 60, and 120 minutes.
-
Quench: Add 1% Formic Acid (stops reaction immediately by protonating nucleophiles).
-
-
Analysis:
-
Inject on LC-MS (C18 column).
-
Data Output: Monitor Mass Shifts.
-
+176 Da (approx) = Monoadduct (Likely Cys).
-
+352 Da = Di-adduct (Cys + His).
-
-
-
Validation:
-
If Di-adduct > 5% at pH 7.0, your specific steric environment promotes off-target reactivity. Lower pH to 6.5.
-
Protocol B: The "Ellman's Competition" Check
Purpose: A quick UV-Vis check for thiol selectivity without MS.
-
Setup: Mix Protein (with surface Cys) + Reagent (1.5 equiv) at pH 7.0.
-
Timepoints: At 0, 15, 30 min.
-
Readout:
-
Take aliquot, add excess Ellman’s Reagent (DTNB).
-
Measure Absorbance at 412 nm.
-
Logic: If Absorbance drops to near zero, Cys is consumed.
-
Control: Run parallel reaction with blocked Cys (using NEM) to see if Reagent is consumed by other residues (His/Lys). If Reagent concentration drops (measured by HPLC) while Cys is blocked, you have cross-reactivity.
-
Experimental Decision Workflow
Figure 2: Decision tree for optimizing conjugation conditions based on sequence composition.
References
-
Comparative Reactivity of Haloacetyls vs Maleimides
-
Covalent Inhibitor Selectivity
- Title: A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors.
- Source: N
-
URL:[Link]
-
Bromomaleimides and Bromoacetyls
-
Lysine Reactivity Profiling
- Title: Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors.
- Source: Journal of Chemical Inform
-
URL:[Link]
- Reagent Specification Title: this compound (Product Page). Source: Apollo Scientific / Chemical Vendors.
Sources
- 1. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Efficacy of 4-(Bromoacetyl)-2-methylbenzoic Acid Derivatives as Covalent Inhibitors of Cytosolic Phospholipase A2α: A Comparative Guide
For researchers at the forefront of drug discovery, particularly in the realm of inflammatory diseases, the identification of potent and selective enzyme inhibitors is a perpetual objective. Among the myriad of molecular targets, cytosolic phospholipase A2α (cPLA2α) has emerged as a critical node in the inflammatory cascade, making it a prime target for therapeutic intervention. This guide provides an in-depth technical comparison of the potential efficacy of 4-(Bromoacetyl)-2-methylbenzoic acid derivatives as inhibitors of cPLA2α. While direct comparative studies on a homologous series of these specific derivatives are not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationship (SAR) data from analogous compounds to provide a robust framework for their evaluation.
The Rationale for Targeting cPLA2α in Inflammation
Cytosolic phospholipase A2α is the rate-limiting enzyme in the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1][2] By catalyzing the hydrolysis of the sn-2 ester bond of membrane phospholipids, cPLA2α initiates a signaling cascade that is central to the inflammatory response.[1] Consequently, the inhibition of cPLA2α presents a compelling strategy for the development of novel anti-inflammatory agents.[1]
The this compound scaffold incorporates a key pharmacophore: the α-bromoacetyl group. This electrophilic moiety is designed to act as a reactive center, capable of forming a covalent bond with nucleophilic residues, such as cysteine or histidine, within the active site of the target enzyme. This covalent and often irreversible inhibition can lead to prolonged duration of action and high potency.
A Proposed Comparative Framework for this compound Derivatives
To systematically evaluate the potential efficacy of derivatives of this compound, we propose a hypothetical series of analogues with modifications at key positions on the phenyl ring. The following table outlines these derivatives and provides a qualitative prediction of their potential cPLA2α inhibitory activity based on established SAR principles for related inhibitor classes.
| Compound ID | R1-Substituent (position 5) | R2-Substituent (position 2) | Predicted Relative Potency | Rationale for Prediction |
| LEAD-001 | H | -CH₃ | Baseline | The parent this compound structure. |
| LEAD-002 | -OCH₃ | -CH₃ | Increased | Introduction of an electron-donating methoxy group may enhance binding affinity through favorable interactions in the active site. |
| LEAD-003 | -Cl | -CH₃ | Increased | A moderately lipophilic and electron-withdrawing chloro group can improve hydrophobic interactions and potentially enhance covalent modification rates. |
| LEAD-004 | -CF₃ | -CH₃ | Potentially Increased | The strongly electron-withdrawing trifluoromethyl group can significantly alter the electronic properties of the phenyl ring, which may impact binding. However, steric hindrance could be a factor. |
| LEAD-005 | H | -H | Decreased | Removal of the methyl group may reduce steric hindrance but could also lead to a loss of beneficial hydrophobic interactions within the enzyme's active site. |
The Underlying Chemistry: Synthesis and Covalent Inhibition
The synthesis of this compound and its derivatives generally proceeds through the bromination of the corresponding acetyl-substituted benzoic acid.[1] This can be achieved using various brominating agents, such as molecular bromine or N-bromosuccinimide.
The proposed mechanism of action for these compounds is the covalent modification of a key amino acid residue in the active site of cPLA2α. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by a residue such as a cysteine thiol or a histidine imidazole nitrogen.
Caption: Proposed mechanism of covalent inhibition of cPLA2α.
Experimental Protocols
To empirically validate the predicted efficacies, the following experimental protocols are provided.
Synthesis of this compound (LEAD-001)
This protocol is adapted from established methods for the synthesis of phenacyl bromides.[1]
Materials:
-
4-Acetyl-2-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetyl-2-methylbenzoic acid in CCl₄.
-
Add NBS and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
In Vitro cPLA2α Inhibition Assay
This assay measures the enzymatic activity of cPLA2α by detecting the release of a fluorescent fatty acid from a synthetic substrate.
Materials:
-
Recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., PED-A1)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the fluorescently labeled phospholipid substrate to each well.
-
Initiate the enzymatic reaction by adding recombinant human cPLA2α to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a chelating agent like EDTA).
-
Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro cPLA2α inhibition assay.
Concluding Remarks for the Research Professional
The this compound scaffold represents a promising starting point for the development of potent and selective covalent inhibitors of cPLA2α. The structure-activity relationships inferred from related compound classes suggest that systematic modification of the phenyl ring substituents can lead to significant improvements in inhibitory potency. The provided synthetic and assay protocols offer a clear path for the empirical validation of these predictions. By pursuing a rational, data-driven approach to the design and evaluation of these derivatives, the scientific community can advance the development of novel anti-inflammatory therapeutics targeting the critical cPLA2α enzyme.
References
- BenchChem. A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem. Accessed February 13, 2024.
- ResearchGate. (A) cPLA2α activity assay: for the in vitro cPLA2α activity assay...
- Lehr, M. Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2006;5(2):139-148.
- PubMed. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed. Accessed February 13, 2024.
- PubMed. Structure-activity relationship studies of 3-dodecanoylindole-2-carboxylic acid inhibitors of cytosolic phospholipase A2alpha-mediated arachidonic acid release in intact platelets: variation of the keto moiety. PubMed. Accessed February 13, 2024.
- PubMed. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. Accessed February 13, 2024.
- Cayman Chemical. cPLA 2 Assay Kit. Cayman Chemical. Accessed February 13, 2024.
- Abcam. Phospholipases A2 (calcium-dependent cytosolic) Assay Kit. Abcam. Accessed February 13, 2024.
- eScholarship.org. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. eScholarship.org. Accessed February 13, 2024.
- ResearchGate. Selected inhibitors of cPLA2α The structures of selected inhibitors of...
- MDPI. Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. MDPI. Accessed February 13, 2024.
- MDPI. Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. Accessed February 13, 2024.
- NIH. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC. NIH. Accessed February 13, 2024.
- NIH. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. NIH. Accessed February 13, 2024.
- NIH. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC. NIH. Accessed February 13, 2024.
- IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Accessed February 13, 2024.
- Savitribai Phule Pune University. Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. Accessed February 13, 2024.
- ResearchGate. Synthetic route for the phenacyl bromide derivatives structure.
- ResearchGate. Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides.
- MDPI. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Accessed February 13, 2024.
- PubMed. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. PubMed. Accessed February 13, 2024.
- NIH. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC. NIH. Accessed February 13, 2024.
Sources
Safety Operating Guide
4-(Bromoacetyl)-2-methylbenzoic Acid: Proper Disposal & Handling Procedures
[1]
Part 1: Executive Summary & Immediate Action
Do not treat this compound as standard organic waste.
4-(Bromoacetyl)-2-methylbenzoic acid contains an
Quick-Reference Disposal Matrix
| Parameter | Directive |
| Primary Waste Stream | Halogenated Organic Waste (High-Temperature Incineration) |
| Segregation | DO NOT mix with strong bases, amines, or oxidizers. |
| Container Type | Amber glass or HDPE with a Teflon-lined cap. |
| Labeling | "Hazardous Waste - Halogenated - Toxic - Corrosive - Lachrymator" |
| Spill Response | Evacuate immediate area. Do not use water.[1] Use dry absorbent. |
Part 2: Chemical Profile & Hazard Identification
Effective disposal requires understanding the specific reactivity of the molecule. This compound is not just an acid; it is a dual-threat electrophile.
Molecular Hazard Analysis
-
Structure: The molecule features a carboxylic acid and a bromoacetyl group (
). -
Mechanism of Toxicity:
-
Alkylating Potential: The carbon adjacent to the bromine is highly electrophilic. It reacts irreversibly with nucleophilic residues (cysteine, histidine) in biological proteins, leading to cytotoxicity [1].
-
Lachrymatory Effect: Volatilization, even of dust, triggers TRPA1 channels in sensory nerves, causing intense pain and tearing [2].
-
-
Reactivity Risks:
-
Hydrolysis: Reaction with water releases Hydrogen Bromide (HBr), a corrosive gas.
-
Polymerization: Contact with strong bases can trigger exothermic self-alkylation or polymerization.
-
Part 3: Pre-Disposal Handling & Segregation
Core Directive: The goal is Containment , not In-Lab Neutralization. Unless you are processing kilogram-scale quantities under a specific reactor protocol, do not attempt to chemically quench this material in the lab. The risk of generating volatile toxic byproducts outweighs the benefit.
Waste Segregation Protocol
Follow this decision logic to determine the correct waste stream.
Figure 1: Waste Segregation Decision Tree. Note that any solution containing significant amounts of this compound defaults to the Halogenated stream due to the bromine atom.
Packaging Requirements
-
Primary Container: Dissolve solid waste in a minimal amount of Dichloromethane (DCM) or Acetone if safe to do so, or place the solid container directly into a larger waste jar.
-
Why? Solutions are easier to incinerate than loose powders, which can aerosolize during handling.
-
-
Secondary Containment: All waste bottles must be stored in a polyethylene secondary bin to catch drips.
-
Venting: Ensure caps are vented if there is any risk of ongoing hydrolysis (HBr generation), though standard waste caps are usually sufficient if the material is dry.
Part 4: Decontamination of Glassware
Glassware (flasks, spatulas) contaminated with this compound is a safety hazard to dishwashing staff.
Protocol:
-
Solvent Rinse: Triple rinse the contaminated item with Acetone or Dichloromethane inside a fume hood.
-
Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.
-
Base Wash (Optional but Recommended): After the solvent rinse, soak the glassware in a bath of 5% Potassium Hydroxide (KOH) in Ethanol for 1 hour.
-
Mechanism: This converts trace alkyl halides into less toxic ethers or alcohols.
-
-
Final Wash: Rinse with water and process as normal laboratory glass.
Part 5: Emergency Spill Response
Scenario: You have dropped a vial containing 5g of this compound powder on the floor.
Figure 2: Emergency Spill Response Workflow. Speed is critical to prevent lachrymatory vapors from spreading.
Critical "Do Nots" During a Spill:
-
DO NOT use water. Adding water to the powder can generate HBr gas and spread the contamination.
-
DO NOT use paper towels. Organic solvents in the towels can facilitate skin absorption if touched. Use inert absorbents (vermiculite, sand, or specialized spill pads).
Part 6: Regulatory & Transport Codes
When preparing the waste manifest for your EHS team or external contractor (e.g., Veolia, Clean Harbors), use the following classifications.
| Regulatory Body | Classification | Code/Description |
| US EPA (RCRA) | Hazardous Waste | D002 (Corrosive), D003 (Reactive - if applicable based on testing) |
| DOT (Transport) | Corrosive Solid | UN 3261 (Corrosive solid, acidic, organic, n.o.s.) |
| EU Waste Code | Absolute Hazardous | 16 05 06 * (Lab chemicals consisting of dangerous substances) |
Note: Always list the specific chemical name on the manifest to ensure the incinerator facility manages the bromine content correctly.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 99570, 4-Bromo-2-methylbenzoic acid (Analogous Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
University of Wisconsin–Madison. (2025). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
